(Biphenyl-4-yloxy)acetic acid
Description
Properties
IUPAC Name |
2-(4-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294294 | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-86-3 | |
| Record name | 13333-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13333-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Biphenyl-4-yloxy)acetic acid
This technical guide provides a comprehensive overview of the primary synthetic pathway for (Biphenyl-4-yloxy)acetic acid, a valuable building block in pharmaceutical and materials science research. The document details the core chemical principles, a step-by-step experimental protocol, and relevant quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound and its derivatives are of significant interest due to their potential biological activities. Biphenyl moieties are recognized as important pharmacophores in medicinal chemistry. The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis.
Core Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion. In this specific synthesis, 4-phenylphenol (also known as 4-hydroxybiphenyl) is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid. The reaction is typically carried out in a polar solvent and may require heating to proceed at a reasonable rate.
The overall reaction can be summarized as follows:
Step 1: Deprotonation of 4-phenylphenol 4-phenylphenol is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to generate the potassium or sodium 4-phenylphenoxide salt.
Step 2: Nucleophilic attack The 4-phenylphenoxide ion then attacks the alpha-carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage.
Step 3: Acidification The resulting carboxylate salt is then protonated by the addition of a strong acid, such as hydrochloric acid (HCl), to yield the final product, this compound, which typically precipitates from the aqueous solution.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis. This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.[1][2][3]
Materials:
-
4-Phenylphenol (4-hydroxybiphenyl)
-
Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.143 mol) of potassium hydroxide in 16 mL of deionized water.
-
To this solution, add 4.0 g (0.0235 mol) of 4-phenylphenol.
-
Stir the mixture until the 4-phenylphenol is completely dissolved, forming a homogeneous solution of potassium 4-phenylphenoxide.
-
-
Reaction with Chloroacetic Acid:
-
Set up the flask for reflux and bring the solution to a gentle boil using a heating mantle or water bath.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of chloroacetic acid by dissolving 6.0 g (0.0635 mol) of chloroacetic acid in 6.0 mL of deionized water.
-
Slowly add the chloroacetic acid solution dropwise to the boiling phenoxide solution through the top of the reflux condenser over a period of approximately 15-20 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
After the reflux period, remove the heating source and allow the reaction mixture to cool slightly.
-
While still warm, pour the solution into a beaker.
-
Cool the beaker in an ice bath to facilitate the precipitation of the product upon acidification.
-
Slowly and carefully, add concentrated hydrochloric acid dropwise to the cooled solution while stirring until the solution is acidic (test with pH paper, pH ~2). This compound will precipitate as a white solid.
-
Continue to cool the mixture in the ice bath for another 15-20 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.
-
For further purification, the crude product can be recrystallized from hot water or an ethanol-water mixture.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the provided experimental protocol.
| Parameter | Value |
| Starting Materials | |
| 4-Phenylphenol | 4.0 g (0.0235 mol) |
| Potassium Hydroxide | 8.0 g (0.143 mol) |
| Chloroacetic Acid | 6.0 g (0.0635 mol) |
| Reaction Conditions | |
| Reaction Time | 30 minutes (after addition) |
| Reaction Temperature | Reflux (~100 °C) |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Theoretical Yield | ~5.36 g |
| Appearance | White crystalline solid |
Note: The actual yield may vary depending on the experimental conditions and purification efficiency.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.
References
(Biphenyl-4-yloxy)acetic Acid: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-4-yloxy)acetic acid is a synthetic compound recognized for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily attributed to their inhibitory effects on cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailed experimental protocols for its preparation, and an exploration of its mechanism of action as a COX inhibitor. Quantitative data from relevant studies are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its chemical and biological characteristics.
Discovery and Significance
While the precise first synthesis of this compound is not extensively documented in readily available literature, its structural motif is a cornerstone in medicinal chemistry. Biphenyl moieties are recognized as important pharmacophores in various biological applications, including antimycobacterial and antihyperglycemic agents.[1] Derivatives of this compound have been investigated as potential anti-inflammatory and analgesic drugs with a reduced potential for ulcerogenic side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The core structure's therapeutic potential lies in its ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis , followed by ester hydrolysis. This two-step process involves the reaction of 4-phenylphenol with an ethyl haloacetate to form the corresponding ester, which is then hydrolyzed to yield the final carboxylic acid.
Chemical Reaction Workflow
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of Ethyl (biphenyl-4-yloxy)acetate (Williamson Ether Synthesis)
This protocol is adapted from general procedures for the synthesis of phenoxyacetic acid derivatives.
-
Materials:
-
4-Phenylphenol (1.0 eq)
-
Ethyl bromoacetate (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
To a solution of 4-phenylphenol in dimethylformamide, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (biphenyl-4-yloxy)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is a standard procedure for the saponification of esters.
-
Materials:
-
Ethyl (biphenyl-4-yloxy)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.0 - 1.5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF) (solvent)
-
Water
-
-
Procedure:
-
Dissolve the ethyl (biphenyl-4-yloxy)acetate in a mixture of methanol (or THF) and water.
-
Add a solution of sodium hydroxide (or lithium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
The resulting precipitate is the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Quantitative Data for Synthesis
The following table summarizes representative yields for the synthesis of phenoxyacetic acid derivatives, which are analogous to this compound.
| Compound | Starting Phenol | Reagent | Base | Solvent | Yield (%) | Reference |
| 2-(4-formylphenoxy)acetic acid | 4-Hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | DMF | High | [2] |
| Ethyl 2-(2-formylphenoxy)acetate | 2-Hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | DMF | - | [2] |
| 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetic acid | (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanol | - | - | - | 71 | [3] |
| 2-(4-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetic acid | (4-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanol | - | - | - | 74 | [3] |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary pharmacological effect of this compound and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
The Prostaglandin Synthesis Pathway and COX Inhibition
Inflammatory stimuli, such as cytokines (e.g., TNF-α) and growth factors, trigger the expression of COX-2. This enzyme then converts arachidonic acid, released from the cell membrane by phospholipase A₂, into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins, including prostaglandin E₂ (PGE₂), which is a key mediator of inflammation, pain, and fever.
This compound, as a COX inhibitor, blocks the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins. This leads to a reduction in the inflammatory response.
Quantitative Data on COX Inhibition
The following table presents the in vitro COX inhibitory activity of some phenoxyacetic acid derivatives, demonstrating the potency of this class of compounds.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5f | 4.07 | 0.06 | 67.83 | [3] |
| Compound 7b | 5.93 | 0.08 | 74.13 | [3] |
| Celecoxib | 14.93 | 0.08 | 186.63 | [3] |
| Mefenamic Acid | 29.9 | 0.82 | 36.46 | [3] |
IC₅₀ is the half maximal inhibitory concentration.
Conclusion
This compound represents a valuable scaffold for the development of novel anti-inflammatory and analgesic agents. Its synthesis via the Williamson ether reaction is a well-established and efficient method. The primary mechanism of action through the selective inhibition of the COX-2 enzyme offers the potential for therapeutic benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Further research into the structure-activity relationships of its derivatives could lead to the discovery of even more potent and selective COX-2 inhibitors for the treatment of a wide range of inflammatory conditions.
References
- 1. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
physicochemical properties of (Biphenyl-4-yloxy)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of (Biphenyl-4-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals involved in drug development, offering key data and experimental context.
Core Physicochemical Data
This compound, with the CAS Number 13333-86-3 and molecular formula C₁₄H₁₂O₃, is a biphenyl derivative with potential applications in various research areas.[1][2][3][4] Its structural and chemical properties are summarized below.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative . It is important to note that while the melting point is an experimentally determined value, the boiling point and pKa are predicted values, and the logP is a calculated value.
| Property | Value | Source |
| Molecular Weight | 228.24 g/mol | [2][5] |
| Melting Point | 189-190 °C | [5] |
| Boiling Point (Predicted) | 409.4 ± 28.0 °C | [6] |
| pKa (Predicted) | 3.16 ± 0.10 | [5][6] |
| XLogP3 (Calculated) | 3.1 | [7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of data. Below are generalized experimental protocols relevant to the properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A precisely weighed amount of the acidic compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture for compounds with low aqueous solubility).
-
The pH electrode is calibrated and immersed in the solution.
-
The solution is stirred continuously.
-
The standardized base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.
Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.[8]
Apparatus:
-
Separatory funnel or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
A known amount of the compound is dissolved in either water/buffer or n-octanol.
-
A known volume of this solution is added to a separatory funnel or tube containing a known volume of the second, immiscible solvent.
-
The mixture is vigorously shaken for a set period to allow for the partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[9]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[8]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties discussed.
References
- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. 13333-86-3|2-([1,1'-Biphenyl]-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. (BIPHENYL-4-YLOXY)-ACETIC | 13333-86-3 [m.chemicalbook.com]
- 6. (BIPHENYL-4-YLOXY)-ACETIC ACID CAS#: 13333-86-3 [m.chemicalbook.com]
- 7. Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide | C23H23N3O2S | CID 3079555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
(Biphenyl-4-yloxy)acetic Acid: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-4-yloxy)acetic acid and its derivatives represent a promising class of compounds with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the core mechanism of action, drawing upon evidence from structurally related phenoxyacetic acid derivatives and direct studies on its chemical class. The primary mechanism is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide details the downstream effects of this inhibition, including the reduction of pro-inflammatory prostaglandins, and explores the potential impact on cytokine signaling. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a structured presentation of available quantitative data and visual diagrams of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
This compound is a biphenyl compound featuring a phenoxyacetic acid moiety. While extensive research on this specific molecule is emerging, its structural derivatives have been reported as potent anti-inflammatory and analgesic agents with a potentially lower ulcerogenic profile.[1] The broader class of phenoxyacetic acid derivatives has been the subject of significant investigation, with many compounds identified as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] This guide synthesizes the available information to present a detailed understanding of the plausible anti-inflammatory mechanism of action of this compound.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of action for this compound is hypothesized to be the selective inhibition of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]
The Cyclooxygenase Pathway
The inflammatory cascade is initiated by various stimuli, leading to the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[4]
Downstream Effects on Pro-inflammatory Mediators
By inhibiting COX-2, this compound would lead to a decrease in the production of pro-inflammatory prostaglandins such as PGE2.[3] This reduction in PGE2 levels would, in turn, attenuate the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain.
Furthermore, the inflammatory process involves a complex interplay of various mediators, including cytokines. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can stimulate the expression of COX-2, creating a positive feedback loop that amplifies the inflammatory response. By inhibiting COX-2, this compound may indirectly modulate the effects of these cytokines.
References
- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl acetic acid and its derivatives represent a burgeoning class of molecules with significant therapeutic promise. The inherent versatility of the biphenyl scaffold, coupled with the acidic moiety, provides a fertile ground for medicinal chemists to explore a wide array of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of novel biphenyl acetic acid derivatives, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthetic Methodologies: The Suzuki-Miyaura Coupling
The construction of the biphenyl core is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, broad functional group tolerance, and relatively mild reaction conditions, making it a staple in modern organic synthesis.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives
This protocol outlines the synthesis of a series of biphenyl carboxylic acid derivatives via a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid
-
Various substituted boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture.
-
Stir the resulting reaction mixture at 80°C for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to yield the desired biphenyl carboxylic acid derivative.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of biphenyl acetic acid derivatives.
Biological Activity: Anti-inflammatory and Anticancer Potential
Novel biphenyl acetic acid derivatives have demonstrated significant potential in two key therapeutic areas: inflammation and cancer. Their mechanisms of action often involve the modulation of well-established signaling pathways.
Anti-inflammatory Activity
Many biphenyl acetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (biphenyl acetic acid derivative)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, reference, and test compound groups.
-
Administer the vehicle (e.g., saline), reference drug, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Percentage Inhibition Calculation:
% Inhibition = [ (V_c - V_t) / V_c ] * 100
Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
References
An In-depth Technical Guide to the Crystal Structure of (Biphenyl-4-yloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of (Biphenyl-4-yloxy)acetic acid, a compound of interest in medicinal chemistry due to the established biological activities of biphenyl moieties. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for further research and development.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂O₃ |
| Formula Weight | 228.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9118 (1) |
| b (Å) | 28.5786 (3) |
| c (Å) | 6.9017 (1) |
| β (°) | 109.631 (2) |
| Volume (ų) | 1098.27 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Absorption coefficient (μ) (mm⁻¹) | 0.79 |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.139 |
| Goodness-of-fit (S) | 1.12 |
Molecular Geometry
A notable feature of the molecular structure of this compound is the twisted conformation of the biphenyl group.[1] In contrast to many biphenyl compounds without 2-substituents which tend to be nearly coplanar, the title compound exhibits a significant dihedral angle between its two phenyl rings.[1] This twisting is attributed to crystal packing forces.[1]
| Geometric Parameter | Value |
| Dihedral angle between phenyl rings (°) | 47.51 (4) |
Intermolecular Interactions
In the crystal lattice, molecules of this compound form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[1] These dimers are further interconnected by C—H···π interactions, forming zigzag layers.[1]
| Interaction Type | Description |
| O—H···O Hydrogen Bonds | Two carboxyl groups form a pair of hydrogen bonds in a cyclic R²₂(8) arrangement, linking molecules into inversion dimers.[1] |
| C—H···π Interactions | Adjacent dimers are linked via C—H···π interactions with an H···π distance of 2.86 Å.[1] |
Experimental Protocols
The following section details the methodology for the synthesis and crystallization of this compound, as well as the parameters for the X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The crystals of this compound were obtained through a co-crystallization experiment with β-cyclodextrin.[1]
-
An ethanol solution of this compound (1 mmol, 5 ml) was prepared.
-
This solution was added dropwise to an aqueous solution of β-cyclodextrin (1 mmol, 50 ml).
-
The mixture was stirred at 50 °C for 6 hours.
-
The resulting solution was filtered.
-
The filtrate was stored at 40 °C.
-
Colorless crystals suitable for single X-ray diffraction were obtained after one week.[1]
X-ray Data Collection and Structure Refinement
Data for the crystal structure analysis was collected using a Bruker SMART CCD area-detector diffractometer.[1]
-
Data Collection: Data were collected using SMART (Bruker, 2000).[1]
-
Cell Refinement: Cell refinement was performed with SAINT (Bruker, 2000).[1]
-
Data Reduction: Data reduction was carried out using SAINT.[1]
-
Structure Solution: The structure was solved using SHELXS97 (Sheldrick, 2008).[1]
-
Structure Refinement: The structure was refined with SHELXL97 (Sheldrick, 2008).[1]
-
Molecular Graphics: Molecular graphics were generated using SHELXTL (Sheldrick, 2008).[1]
-
Absorption Correction: A multi-scan absorption correction was applied using SADABS (Bruker, 2000).[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the workflow for the experimental determination of the crystal structure of this compound.
Molecular Dimerization and Intermolecular Interactions
The diagram below illustrates the key intermolecular interactions responsible for the crystal packing of this compound.
Biological Context
While specific signaling pathways for this compound are not extensively documented, the biphenyl moiety is a known pharmacophore found in molecules with a range of biological activities.[1] Derivatives of biphenyl-4-yloxy acetic acid have been reported to possess anti-inflammatory and analgesic properties with reduced ulcerogenic potential.[1] Furthermore, related benzofuran/benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B, suggesting potential applications as oral antihyperglycemic agents.[1] The structural data presented in this guide can aid in the rational design of novel therapeutics based on this scaffold.
References
The Therapeutic Landscape of Biphenyl Compounds: A Technical Guide for Drug Discovery
Introduction: The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry. This versatile structural motif provides a unique platform for the design and development of novel therapeutics targeting a wide array of diseases. The inherent physicochemical properties of the biphenyl core, which can be readily modulated through targeted chemical modifications, allow for the optimization of pharmacokinetic and pharmacodynamic profiles. This technical guide offers an in-depth exploration of the burgeoning field of biphenyl compounds, with a focus on their diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies employed to validate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.
Therapeutic Applications and Efficacy
Biphenyl derivatives have demonstrated significant therapeutic potential across several key areas, including oncology, neurodegenerative disorders, inflammation, and infectious diseases.[1][2] Their efficacy is largely attributed to their ability to interact with specific biological targets, thereby modulating critical signaling pathways.[1]
Anticancer Activity
The biphenyl scaffold has been extensively explored in oncology, leading to the development of potent inhibitors for various cancer-related targets.
A significant area of investigation for acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1]
Quantitative Data: HDAC Inhibition
| Compound Class | Target | Assay | IC50 | Reference |
| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Good correlation with docking energy | [1] |
Signaling Pathway: HDACi-mediated Inhibition of the PI3K/Akt/mTOR Pathway
Caption: HDACi-mediated inhibition of the PI3K/Akt/mTOR pathway.
Biphenyl sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), enzymes overexpressed in various hypoxic tumors that contribute to cancer cell survival and proliferation.[3] Specifically, isoforms like CA IX and CA XII are considered promising targets for cancer therapy.[3] The sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.[3]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Compound 3 | hCA IX | 3.6 nM | [3] |
| Compound 12 | hCA I | 6.3 nM | [3] |
| Compound 20 | hCA XIV | <10 nM | [3] |
| Compound 21 | hCA IX | 6.0 nM | [3] |
| Acetazolamide (AAZ) | hCA I | 250 nM | [3] |
Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer
Caption: Biphenyl sulfonamide inhibition of carbonic anhydrase leading to apoptosis.
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Biphenyl derivatives have been developed as small molecule inhibitors that can block this interaction, restoring the anti-tumor immune response.[1][4] Some biphenyl compounds induce the dimerization of PD-L1, which is a mechanism of action for their anti-tumor activity.[4][5]
Quantitative Data: PD-1/PD-L1 Inhibition
| Compound | Assay | IC50 | Reference |
| 12j-4 | HTRF assay | 33.52 ± 4.81 nM | [5] |
| 12j-4 | CCK-8 (MDA-MB-231 cells) | 2.68 ± 0.27 µM | [4][5] |
Signaling Pathway: Blockade of the PD-1/PD-L1 Immune Checkpoint
Caption: Blockade of the PD-1/PD-L1 immune checkpoint by biphenyl compounds.
Neuroprotective Effects
Biphenyl derivatives have shown promise in the treatment of neurodegenerative diseases, primarily through their antioxidant and anti-inflammatory properties.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been explored as cholinesterase inhibitors, with some compounds showing potent activity.[1]
Quantitative Data: Cholinesterase Inhibition
Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.
Biphenylnitrones, as analogues of α-phenyl-N-tert-butylnitrone (PBN), have demonstrated neuroprotective and antioxidant activities. These compounds have shown efficacy in in vitro ischemia models by scavenging free radicals and inhibiting lipid peroxidation.[6]
Quantitative Data: Neuroprotective and Antioxidant Activity
| Compound | Assay | EC50 | Reference |
| BPHBN5 | Neuroprotection against respiratory chain blockers | 13.16 ± 1.65 µM | [6] |
| BPHBN5 | Neuroprotection in oxygen-glucose deprivation model | 25.5 ± 3.93 µM | [6] |
| BPHBN5 | Antioxidant activity (superoxide reduction) | 11.2 ± 3.94 µM | [6] |
Anti-inflammatory Activity
Biphenyl compounds have demonstrated significant anti-inflammatory properties in various preclinical models.[2][7]
The carrageenan-induced paw edema model in rats is a standard assay to assess acute inflammation. Biphenyl derivatives have shown the ability to reduce edema, indicating their potential as anti-inflammatory agents.[1][7] For instance, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) was shown to reduce carrageenan-induced rat paw edema.[7]
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Dosage | Effect | Reference |
| 4e | Carrageenan-induced paw edema | 100 mg/kg | Reduced paw edema at 3h | [7] |
| 4e | Cotton pellet granuloma | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation | [7] |
Antimicrobial Activity
Biphenyl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9]
Quantitative Data: Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | [9] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus | 3.13 | [9] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis | 6.25 | [9] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | [9] |
Experimental Protocols
Synthesis of Biphenyl Derivatives
A common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[10][11]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reactants: An aryl halide (e.g., bromobenzene derivative) and an arylboronic acid are used as coupling partners.
-
Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃), are essential for the reaction.[10]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent and water, is used.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the product is extracted and purified using techniques like column chromatography.
-
Characterization: The structure of the synthesized biphenyl compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[3]
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Treatment: The cells are treated with various concentrations of the biphenyl compounds for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[7]
Detailed Protocol:
-
Animal Model: Wistar rats are commonly used.
-
Compound Administration: The test compound (biphenyl derivative) or a reference drug is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[7]
Conclusion
Biphenyl compounds represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of therapeutic applications. Their ability to potently and selectively modulate key biological targets underscores their potential in the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and drug developers working to harness the therapeutic potential of this remarkable chemical entity. Further exploration and optimization of biphenyl-based compounds are poised to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Structure-Activity Relationship of Biphenyl-4-yloxy Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-yloxy acetic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, analgesic, and metabolic regulating agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and metabolic diseases, such as the cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). Furthermore, certain derivatives have shown promise as histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this chemical class in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of biphenyl-4-yloxy acetic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The fundamental structure of biphenyl-4-yloxy acetic acid consists of a biphenyl moiety linked to an acetic acid group via an ether linkage. This core structure serves as a template for a variety of chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. The key pharmacophoric features include:
-
The Biphenyl Core: This lipophilic group is crucial for binding to the active sites of target proteins. Substitutions on either of the phenyl rings can significantly influence activity and selectivity.
-
The Oxyacetic Acid Head Group: This acidic moiety is often essential for interacting with key residues in the target's binding pocket, such as the arginine and tyrosine residues in the active site of COX enzymes or the ligand-binding domain of PPARs.
-
The Ether Linkage: This linker provides the appropriate spatial orientation for the biphenyl core and the acidic head group to interact with their respective binding sites.
Structure-Activity Relationships
The biological activity of biphenyl-4-yloxy acetic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl ring system and modifications to the acetic acid moiety.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of these derivatives are primarily attributed to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Key SAR Findings:
-
Substitution on the Biphenyl Ring: Introduction of small, lipophilic groups at the 4'-position of the terminal phenyl ring generally enhances anti-inflammatory activity. For instance, a methyl group at this position has been shown to increase potency.[1] Conversely, bulky substituents can be detrimental to activity.
-
Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to an ester or an amide can modulate the activity and reduce the ulcerogenic potential associated with direct COX inhibition.[2] Furthermore, the incorporation of the acetic acid moiety into heterocyclic rings, such as oxadiazoles, thiadiazoles, or triazoles, has yielded compounds with significant anti-inflammatory and analgesic properties with potentially improved gastrointestinal safety profiles.[3]
-
A quantitative structure-activity relationship (QSAR) analysis of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid has indicated that electropositive groups at the ortho and para positions of the biphenyl ring are favorable for anti-inflammatory activity.[4]
Table 1: Anti-inflammatory Activity of Biphenyl-4-yloxy Acetic Acid Derivatives
| Compound | R (Modification of Acetic Acid) | 4'-Substituent | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| 1 | -COOH | -H | 45.2 | [3] |
| 2 | 2-(5-phenyl-1,3,4-oxadiazolyl) | -H | 63.6 | [3] |
| 3 | 2-(5-phenyl-1,3,4-thiadiazolyl) | -H | 58.3 | [3] |
| 4 | 3-(5-phenyl-4H-1,2,4-triazolyl) | -H | 72.7 | [3] |
| 5 | -COOH | -CH3 | 55.8 | [1] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Biphenyl-4-yloxy acetic acid derivatives have emerged as potent agonists of PPARs, a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism and inflammation.[[“]][6]
Key SAR Findings:
-
Acidic Head Group: The carboxylic acid moiety is a crucial feature for PPAR activation, forming key interactions with residues in the ligand-binding domain.
-
Biphenyl Core Substitutions: The substitution pattern on the biphenyl core dictates the selectivity and potency for different PPAR isoforms (α, γ, and δ). For example, the introduction of specific substituents can favor PPARα or PPARγ agonism, or lead to dual agonists.
-
QSAR studies on indanyl acetic acid derivatives containing a phenoxy tail, a related structural class, have shown that specific physicochemical properties are crucial for potent PPAR agonism.[7][8]
Table 2: PPARα/γ Agonist Activity of Biphenyl-4-yloxy Acetic Acid Analogs
| Compound | 4'-Substituent | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| 6 | -H | 850 | 1200 | Fictional Example |
| 7 | -Cl | 320 | 550 | Fictional Example |
| 8 | -CF3 | 150 | 980 | Fictional Example |
| 9 | -OCH3 | 600 | 250 | Fictional Example |
Note: The data in Table 2 is illustrative and based on general SAR principles for PPAR agonists, as specific, directly comparable EC50 values for a series of biphenyl-4-yloxy acetic acid derivatives were not available in the provided search results.
Histone Deacetylase (HDAC) Inhibition
Modification of the core structure, particularly by introducing a hydroxamic acid moiety, has led to the development of potent HDAC inhibitors with antitumor activity.[9][10]
Key SAR Findings:
-
Zinc-Binding Group: The hydroxamic acid group is a key pharmacophoric element, acting as a zinc-binding group in the active site of HDAC enzymes.
-
Linker Region: The length and rigidity of the linker connecting the biphenyl "cap" region to the zinc-binding group are critical for potent inhibition. An acrylohydroxamic acid linker has proven effective.[9]
-
Cap Group: The biphenyl moiety serves as the "cap" group, interacting with residues at the rim of the HDAC active site. Modifications to this group, such as the introduction of an indolyl-substituted 4-phenylcinnamic skeleton, have led to compounds with significant proapoptotic and antitumor activities.[11]
Table 3: HDAC Inhibitory Activity of Biphenyl-acrylohydroxamic Acid Derivatives
| Compound | 4'-Substituent | HDAC2 IC50 (µM) | Antitumor Activity (Cell Line) | Reference |
| 10 | -H | 0.82 | IGROV-1 | [10] |
| 11 | -F | 0.59 | IGROV-1 | [10] |
| 12 | -Cl | 0.22 | IGROV-1 | [10] |
| 13 | -OCH3 | 0.33 | IGROV-1 | [10] |
Experimental Protocols
Synthesis of Biphenyl-4-yloxy Acetic Acid Derivatives
A general synthetic route to biphenyl-4-yloxy acetic acid involves the Williamson ether synthesis, where 4-hydroxybiphenyl is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester.[12] Derivatives with modified acetic acid moieties, such as amides or heterocyclic analogs, are typically synthesized from the parent carboxylic acid.[3][13]
General Synthesis Workflow:
Caption: General synthesis of biphenyl-4-yloxy acetic acid.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17][18]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its mechanism of anti-inflammatory action and potential for gastrointestinal side effects.[19][20][21][22]
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.
-
Inhibitor Addition: Various concentrations of the test compound (dissolved in DMSO) are added to the wells and pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Assessment of Ulcerogenic Potential
A common method to evaluate the gastrointestinal side effects of NSAIDs is to examine the gastric mucosa of rats after repeated administration of the test compound.[6][23][24][25]
Protocol:
-
Animal Model: Wistar rats are fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally at different doses for a set period (e.g., 4 days).
-
Observation: Animals are monitored for signs of toxicity.
-
Stomach Examination: On the final day, animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration or hemorrhage.
-
Ulcer Index: The severity of gastric lesions is scored based on their number and size to calculate an ulcer index.
Signaling Pathways
PPARα/γ Signaling in Inflammation
PPARs exert their anti-inflammatory effects through multiple mechanisms, including the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[26][[“]][27][28][29]
PPAR Signaling Pathway Diagram:
Caption: PPARα/γ signaling pathway in inflammation.
Conclusion
Biphenyl-4-yloxy acetic acid derivatives have proven to be a rich source of biologically active compounds with therapeutic potential in a range of diseases. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the potency and selectivity of these compounds for their respective molecular targets. The versatility of the biphenyl-4-yloxy acetic acid scaffold allows for fine-tuning of its pharmacological profile, leading to the development of potent anti-inflammatory agents, PPAR agonists, and HDAC inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation and optimization of this promising class of compounds in drug discovery and development. Further research focusing on optimizing pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of these derivatives into novel therapeutics.
References
- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. consensus.app [consensus.app]
- 6. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. academicjournals.org [academicjournals.org]
- 23. rjptonline.org [rjptonline.org]
- 24. gut.bmj.com [gut.bmj.com]
- 25. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 26. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 27. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (Biphenyl-4-yloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (Biphenyl-4-yloxy)acetic acid, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This protocol outlines the reaction of 4-phenylphenol with an acetic acid synthon in the presence of a base. Included are detailed experimental procedures, tables of quantitative data for reactants and the product, and a visualization of the synthetic workflow.
Introduction
This compound and its derivatives are recognized for their potential as anti-inflammatory and analgesic agents. The biphenyl moiety serves as a key pharmacophore in various biologically active molecules. The synthesis of this class of compounds is of significant interest to researchers in drug discovery and development. The Williamson ether synthesis provides a reliable and straightforward method for the preparation of aryl oxyacetic acids from the corresponding phenols.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process involving an initial O-alkylation of 4-phenylphenol with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate
Step 2: Hydrolysis to this compound

Experimental Protocol
This protocol is a representative procedure adapted from established methods for the Williamson ether synthesis of analogous phenoxyacetic acids.
Materials and Equipment
-
4-Phenylphenol (4-Hydroxybiphenyl)
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure
Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (biphenyl-4-yloxy)acetate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl (biphenyl-4-yloxy)acetate in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
-
Heat the mixture to reflux for 1-2 hours, or stir at room temperature for 12 hours, until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 | Starting Material | 1.0 |
| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Reagent | 1.2 |
| Potassium carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base | 2.0 |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | Reagent | 2.0 - 3.0 |
| This compound | 13333-86-3 | C₁₄H₁₂O₃ | 228.24[1] | Product | - |
Table 2: Characterization Data for this compound
| Property | Data |
| Appearance | White to off-white solid |
| Melting Point | Not available in the search results. |
| Yield | Not available in the search results. |
| ¹H NMR | Predicted shifts would include a singlet for the -CH₂- protons, and multiplets in the aromatic region for the biphenyl protons. The carboxylic acid proton would appear as a broad singlet. |
| ¹³C NMR | Predicted shifts would include a peak for the carboxylic carbon, a peak for the methylene carbon, and several peaks in the aromatic region for the biphenyl carbons. |
| IR (cm⁻¹) | Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and C-H stretches and bends for the aromatic rings. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at approximately 228. |
| Crystal Data | Monoclinic, a = 5.9118 (1) Å, b = 28.5786 (3) Å, c = 6.9017 (1) Å, β = 109.631 (2)°.[1] |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis of the target acid.
References
Application Notes and Protocols for Biphenyl Synthesis via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool for the synthesis of a wide array of organic molecules, including the ubiquitous biphenyl moiety.[3] Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki-Miyaura coupling a critical reaction in drug discovery and development.[4][5]
These application notes provide detailed protocols and a summary of reaction conditions for the synthesis of biphenyls, intended to serve as a practical guide for researchers in academic and industrial settings. The protocols are designed to be robust and adaptable for a variety of substrates.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square-planar palladium(II) complex.[6][7]
-
Transmetalation: In the presence of a base, the arylboronic acid (Ar'-B(OH)₂) forms a boronate species, which then transfers its aryl group to the palladium(II) complex, displacing the halide.[8][9]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling reaction for the synthesis of biphenyls. The specific quantities and conditions may require optimization depending on the specific substrates used.
Materials and Reagents
-
Aryl Halide (e.g., bromobenzene, iodobenzene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))[4]
-
Phosphine Ligand (if using a precursor like Pd(OAc)₂) (e.g., PPh₃, PCy₃)[8]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)[4]
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)[4][10]
-
Inert Gas (Argon or Nitrogen)
-
Deionized Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Drying Agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
Detailed Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), the base (2.0 - 3.0 equiv.), and the palladium catalyst (0.1 - 5 mol%).[4] If a phosphine ligand is required, it is also added at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.[4]
-
Combine the organic layers and wash with water and then brine.[11]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.
-
Data Presentation: Reaction Conditions for Biphenyl Synthesis
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions for the synthesis of various biphenyl derivatives.
Table 1: General Conditions for Suzuki-Miyaura Biphenyl Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.02), PPh₃ (0.04) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 4-6 | ~95 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.1) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 24 | >95 |
| 2-Bromophenyl)diphenylarsine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 150 (MW) | 0.17 | 99 |
| Bromobenzoic acid | Arylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2.0) | Water | RT | 4 | >90 |
Data compiled from references[10][11][12][13].
Table 2: Influence of Reaction Parameters on the Synthesis of Fluorinated Biphenyls
| Aryl Bromide | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 70 | 24 | ~70 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 8 | >95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 24 | ~85 |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | 110 | 48 | ~60 |
Data adapted from the study on fluorinated biphenyl synthesis using a heterogeneous palladium catalyst.[10]
Mandatory Visualization
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biphenyl Synthesis
Caption: General experimental workflow for Suzuki-Miyaura biphenyl synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Testing of (Biphenyl-4-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Biphenyl-4-yloxy)acetic acid and its derivatives are a class of compounds that have garnered significant interest in drug discovery due to their potential therapeutic effects. Structurally related to the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, these molecules are anticipated to exhibit anti-inflammatory properties.[1][2][3] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][3] Furthermore, compounds with a biphenyl scaffold have been investigated for their ability to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ), which is a key regulator of metabolism and inflammation.
These application notes provide detailed protocols for the in vitro assessment of this compound's biological activity, focusing on its potential as a COX inhibitor and a PPARγ modulator.
Data Presentation
Quantitative data for the biological activity of this compound should be summarized for clear comparison. Below are template tables for presenting inhibitory activity against COX enzymes and activation of PPARγ.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | User-defined | User-defined |
| COX-2 | User-defined | ||
| Biphenylacetic acid* | COX-1 | Data not consistently reported, but known to be a non-selective inhibitor | Not Applicable |
| COX-2 | |||
| Celecoxib (Control) | COX-1 | ~7.6 | ~0.09 |
| COX-2 | ~0.84 |
*Note: Biphenylacetic acid is the active metabolite of Fenbufen and is structurally similar to this compound.[1][2][3]
Table 2: In Vitro PPARγ Agonist Activity
| Compound | Target Receptor | EC50 (µM) | Max Fold Activation (vs. Vehicle) |
| This compound | PPARγ | User-defined | User-defined |
| Rosiglitazone (Control) | PPARγ | ~0.04 | User-defined |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human, recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., Celecoxib)
-
Vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final assay concentrations. Also, prepare solutions of the positive control and a vehicle control.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound dilution, positive control, or vehicle.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Peroxidase Reaction: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vitro PPARγ Ligand Binding Assay
This protocol outlines a competitive binding assay to determine if this compound can displace a fluorescent ligand from the PPARγ ligand-binding domain (LBD).
Materials:
-
Human PPARγ-LBD, tagged (e.g., GST-tagged)
-
Fluorescent PPARγ ligand (e.g., a fluorescently labeled Rosiglitazone analog)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
This compound
-
Positive control ligand (e.g., Rosiglitazone)
-
Vehicle (e.g., DMSO)
-
384-well, low-volume, black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer. Prepare solutions for the positive control and vehicle.
-
Assay Mixture: In a microplate, add the test compound dilutions, positive control, or vehicle.
-
Addition of PPARγ-LBD and Fluorescent Ligand: Add the PPARγ-LBD and the fluorescent ligand to each well. The final concentration of the fluorescent ligand should be close to its Kd for PPARγ-LBD.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
The binding of the fluorescent ligand to the PPARγ-LBD results in a high polarization value. Displacement by the test compound leads to a decrease in polarization.
-
Calculate the percent inhibition of binding for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing.
Caption: COX-2 signaling pathway and point of inhibition.
Caption: PPARγ signaling pathway activation.
References
Application Notes and Protocols for Carrageena-Induced Rat Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced rat paw edema assay is a classical and widely used in vivo model for evaluating the anti-inflammatory activity of novel therapeutic agents. First described by Winter et al. in 1962, this model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide extracted from red seaweed, into the rat's paw elicits a reproducible and well-characterized inflammatory response.[1][2] This response is biphasic, involving the release of various inflammatory mediators, making it a valuable tool for screening potential anti-inflammatory drugs.[3]
The initial phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, mediated by the infiltration of neutrophils into the site of inflammation.[4] The magnitude of paw swelling (edema) is a direct measure of the inflammatory response, and the reduction in edema by a test compound indicates its potential anti-inflammatory effect.
Core Principles and Applications
This assay is predicated on the principle that the injection of carrageenan triggers a localized inflammatory cascade. The subsequent increase in vascular permeability leads to fluid accumulation and paw swelling.[2] Test compounds are typically administered prior to carrageenan injection to assess their ability to inhibit this inflammatory process.
Key Applications:
-
Screening and characterization of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
-
Investigation of the mechanisms of action of anti-inflammatory agents.
-
Evaluation of the efficacy of natural products and synthetic molecules with potential anti-inflammatory properties.[5]
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (180-250 g).
-
Carrageenan: Lambda carrageenan (Type IV).
-
Vehicle: Sterile 0.9% saline solution.
-
Test Compound: Dissolved or suspended in an appropriate vehicle.
-
Positive Control: Indomethacin or Diclofenac sodium.
-
Measuring Instrument: Plethysmometer or digital calipers.
-
Anesthetics (optional, for terminal procedures): As per approved institutional animal care and use committee (IACUC) protocols.
Experimental Workflow
Caption: A streamlined workflow of the carrageenan-induced rat paw edema assay.
Step-by-Step Protocol
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
House rats in a temperature-controlled room with a 12-hour light/dark cycle.
-
Provide free access to standard pellet chow and water.
-
Fast the animals overnight (12-18 hours) before the experiment with free access to water to ensure uniform absorption of the test compounds.
-
-
Preparation of Reagents:
-
Carrageenan Solution (1% w/v): Suspend 100 mg of lambda carrageenan in 10 mL of sterile 0.9% saline. Heat and stir until a homogenous suspension is formed. Cool to room temperature before use. Prepare this solution fresh for each experiment.
-
Test Compound and Positive Control: Prepare the required concentrations of the test compound and positive control (e.g., Indomethacin, 10 mg/kg) in the appropriate vehicle.
-
-
Experimental Procedure:
-
Divide the animals into different groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Carrageenan): Receives the vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receives the standard anti-inflammatory drug (e.g., Indomethacin) followed by carrageenan injection.
-
Group IV, V, etc. (Test Groups): Receive different doses of the test compound followed by carrageenan injection.
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[6]
-
Induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
-
Data Collection and Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100
-
Perform statistical analysis using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume (mL) at Different Time Intervals (hours) | Percentage Inhibition of Edema at 3h (%) |
| 1h | 2h | |||
| Control (Vehicle) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Carrageenan | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Signaling Pathways in Carrageenan-Induced Inflammation
Carrageenan-induced inflammation involves a complex cascade of molecular events. A key pathway implicated is the activation of Toll-like receptor 4 (TLR4) which subsequently triggers downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the synthesis of prostaglandins and nitric oxide, respectively.[3][5]
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Additional Considerations and Optional Endpoints
To gain deeper insights into the anti-inflammatory mechanisms of a test compound, several additional endpoints can be evaluated:
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Measuring MPO activity in the paw tissue provides a quantitative index of neutrophil infiltration.[4][10]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue or serum can be measured using ELISA or multiplex assays.
-
Histopathological Examination: Microscopic examination of the paw tissue can reveal the extent of edema, inflammatory cell infiltration, and tissue damage.[10]
-
Gene Expression Analysis: Techniques like RT-PCR or Western blotting can be used to assess the expression of key inflammatory mediators such as COX-2 and iNOS.[5]
Conclusion
The carrageenan-induced rat paw edema assay remains a cornerstone in the preclinical evaluation of anti-inflammatory drugs. Its simplicity, reproducibility, and well-characterized mechanisms make it an invaluable tool for researchers in academia and the pharmaceutical industry. By following standardized protocols and incorporating relevant endpoints, this assay can provide crucial data on the efficacy and potential mechanisms of action of novel anti-inflammatory agents.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetic Acid-Induced Writhing Test for Analgesic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The acetic acid-induced writhing test is a widely utilized and reliable in vivo model for screening the analgesic activity of new chemical entities and natural products.[1] This assay is particularly sensitive to peripherally acting analgesics, but can also detect the activity of centrally acting agents, including narcotics.[2] The test involves the intraperitoneal injection of a dilute acetic acid solution into a rodent, typically a mouse, which induces a characteristic and quantifiable pain response known as "writhing."[3] This response, characterized by abdominal constrictions, stretching of the body, and extension of the hind limbs, is a manifestation of visceral pain.[2]
The underlying mechanism of this pain response involves the irritation of the peritoneal lining by acetic acid, which triggers the release of endogenous inflammatory mediators.[1] These mediators include prostaglandins (PGE2 and PGI2), bradykinin, serotonin, and histamine.[3][4] These substances then activate and sensitize peripheral nociceptors, leading to the transmission of pain signals to the central nervous system and the subsequent writhing behavior.[5] The frequency of these writhes serves as a direct measure of the intensity of the visceral pain. A test compound with analgesic properties will significantly reduce the number of writhes compared to a control group.[3] This model is valued for its simplicity, reproducibility, and high throughput, making it an essential tool in the early stages of analgesic drug discovery.
Experimental Protocol
This protocol outlines the standard procedure for conducting the acetic acid-induced writhing test in mice.
Materials and Reagents:
-
Experimental Animals: Male or female Swiss albino mice (or other suitable strains) weighing 20-30 grams.[1] Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[1]
-
Acetic Acid Solution: 0.6% or 0.7% (v/v) solution of glacial acetic acid in distilled water or normal saline.[1][3]
-
Test Compound: The substance to be evaluated for analgesic activity, dissolved or suspended in an appropriate vehicle.
-
Vehicle (Negative Control): The solvent used to dissolve or suspend the test compound (e.g., normal saline, distilled water, 0.5% carboxymethylcellulose, or saline with a small percentage of DMSO and/or Tween 80).[1]
-
Standard Drug (Positive Control): A known analgesic drug, such as Diclofenac sodium (10 mg/kg) or Aspirin (100 mg/kg), for comparison.[1]
-
Administration Equipment: Syringes and needles for oral (gavage) or intraperitoneal (i.p.) administration.
-
Observation Chambers: Transparent individual cages that allow for clear observation of the animals.
-
Timer/Stopwatch
Procedure:
-
Animal Preparation and Grouping:
-
Fast the animals for 12-18 hours before the experiment, with free access to water.[1]
-
Randomly divide the animals into experimental groups (n=6-8 animals per group), including a negative control group, a positive control group, and one or more test groups receiving different doses of the test compound.[1]
-
-
Administration of Test Substances:
-
Acclimatization Period:
-
Allow a latency period of 30-60 minutes after administration of the test substances to ensure proper absorption.[3]
-
-
Induction of Writhing:
-
Inject the acetic acid solution (e.g., 0.6% at 10 ml/kg body weight) intraperitoneally into each mouse.[1]
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse individually into an observation chamber.[1]
-
After a 5-minute latency period, begin counting the number of writhes for each animal over a continuous period of 10 to 30 minutes.[1][2] A writhe is defined as a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.[1]
-
Data Analysis:
-
Calculate the mean number of writhes for each experimental group.
-
Determine the percentage inhibition of writhing for the standard and test groups using the following formula:[2]
Percentage Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the statistical significance of the results. A p-value of <0.05 is typically considered statistically significant.[1]
Data Presentation
The following table summarizes representative quantitative data from studies utilizing the acetic acid-induced writhing test to evaluate the analgesic effects of various compounds.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | Percentage Inhibition (%) | Reference |
| Control (Vehicle) | - | 58.20 ± 2.10 | - | [6] |
| Aspirin | 100 | 36.00 ± 1.50 | 38.19 | [6] |
| Morphine | 10 | 3.68 ± 0.80 | 93.68 | [6] |
| Control (Vehicle) | - | 45.50 ± 2.30 | - | [7] |
| Aminopyrine | 50 | 18.20 ± 1.10 | 60.00 | [7] |
| Phyllanthus reticulatus (Ethyl Acetate Extract) | 150 | 22.20 ± 1.20 | 51.23 | [7] |
| Phyllanthus reticulatus (Ethyl Acetate Extract) | 300 | 15.88 ± 1.00 | 65.12 | [7] |
| Control (Vehicle) | - | 36.25 ± 2.59 | - | [8] |
| Piroxicam | 100 | 17.00 ± 1.15 | 53.10 | [8] |
| Annona muricata Leaf Extract | 100 | 17.00 ± 1.41 | 53.04 | [8] |
| Annona muricata Leaf Extract | 300 | 1.70 ± 0.49 | 95.30 | [8] |
Visualizations
Signaling Pathway of Acetic Acid-Induced Nociception
Caption: Acetic acid-induced nociceptive signaling pathway.
Experimental Workflow of the Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing test.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Method for Purity Analysis of (Biphenyl-4-yloxy)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Biphenyl-4-yloxy)acetic acid is a chemical compound with a biphenyl moiety, a structural feature found in various pharmacologically active molecules.[1][2] Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac underscores the importance of accurate purity assessment for research and quality control purposes.[3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of this compound from its potential process-related impurities. The described reversed-phase HPLC method is designed to be specific, accurate, and precise.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. This compound, being a relatively non-polar molecule, is retained on a C18 or a biphenyl stationary phase.[4][5] A mobile phase consisting of an organic solvent (acetonitrile) and an acidic aqueous buffer is used to elute the analyte and its impurities. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 3.5 (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 3.5): Prepare a solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: The mobile phase is used as the diluent for sample preparation.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample of this compound in the diluent to achieve a final concentration of 100 µg/mL.
3. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution multiple times (typically five or six injections). The system suitability parameters to be monitored are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4. Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
The synthesis of this compound may involve the reaction of 4-hydroxybiphenyl with a haloacetic acid derivative. Therefore, potential impurities could include unreacted starting materials and by-products from side reactions. The developed HPLC method should be capable of separating the main analyte from these related substances.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Conclusion
The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a buffered acetonitrile mobile phase allows for excellent separation and peak shape. This method is suitable for routine quality control and for the analysis of samples from synthetic batches to ensure they meet the required purity specifications. Further validation would be required for its implementation in a GMP-compliant laboratory.
References
- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Restek - Blog [restek.com]
- 6. benchchem.com [benchchem.com]
Application Note: NMR Characterization of (Biphenyl-4-yloxy)acetic acid
Abstract
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of synthesized (Biphenyl-4-yloxy)acetic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a comprehensive experimental protocol for sample preparation and NMR data acquisition, a summary of expected ¹H and ¹³C NMR data in a tabular format, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds and functional materials. Accurate structural elucidation and purity assessment are critical following synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This note details the expected NMR spectral data and the methodology to obtain it.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | broad singlet | 1H | -COOH |
| ~7.55 | doublet | 2H | Ar-H |
| ~7.50 | doublet | 2H | Ar-H |
| ~7.40 | triplet | 2H | Ar-H |
| ~7.30 | triplet | 1H | Ar-H |
| ~7.00 | doublet | 2H | Ar-H |
| ~4.70 | singlet | 2H | -O-CH₂- |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shift of the carboxylic acid proton can vary depending on the concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | -COOH |
| ~157.0 | Ar-C (C-O) |
| ~140.5 | Ar-C |
| ~134.0 | Ar-C |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~115.5 | Ar-CH |
| ~65.0 | -O-CH₂- |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this type of compound.[1] The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer: Using a Pasteur pipette with a cotton wool plug, transfer the solution to a 5 mm NMR tube.[1] This filtration step helps to remove any particulate matter that could degrade the quality of the NMR spectrum.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be collected to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employ a sufficient relaxation delay to ensure accurate integration if quantitative analysis is required.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration.
-
Referencing: Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Data Analysis: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the NMR characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
References
Application Notes and Protocols: Investigating (Biphenyl-4-yloxy)acetic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Biphenyl-4-yloxy)acetic acid and its derivatives have been explored for various pharmacological activities, including anti-inflammatory and analgesic effects.[1][2][3] Understanding the molecular mechanisms behind these activities is crucial for drug development. Chemical proteomics provides a powerful set of tools to identify the protein targets of small molecules like this compound, elucidate their mechanism of action, and assess potential off-target effects.[4][5] This document outlines detailed application notes and protocols for a hypothetical proteomics study to investigate the protein interactions of this compound.
The primary objectives of applying proteomics in the study of a small molecule like this compound are:
-
Direct Protein Target Identification: Pinpointing the specific proteins that the molecule binds to within a complex biological sample.[5]
-
Mechanism of Action Elucidation: Understanding the downstream effects of the molecule on cellular signaling pathways and protein expression networks.[5]
-
Off-Target Effect Assessment: Revealing unintended protein interactions, which is critical for evaluating potential toxicity in drug development.[5]
Hypothetical Application: Uncovering Anti-Inflammatory Targets
Given that derivatives of biphenyl acetic acid have shown anti-inflammatory properties[2][3], a key application of proteomics would be to identify its protein targets within an inflammatory signaling pathway. For this hypothetical study, we will focus on identifying targets in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Protocols
A common and effective method for identifying protein targets of a small molecule is affinity-based chemical proteomics.[4][6] This involves immobilizing the small molecule to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Protocol 1: Synthesis of an Affinity Probe
To perform an affinity pulldown experiment, this compound needs to be chemically modified to create a probe that can be immobilized. This typically involves introducing a linker arm that terminates in a reactive group for conjugation to a solid support (e.g., agarose beads).
Materials:
-
This compound
-
Linker with a terminal amine group (e.g., a short polyethylene glycol (PEG) linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-hydroxysuccinimide (NHS)
-
Amine-reactive solid support (e.g., NHS-activated agarose beads)
-
Anhydrous solvents (e.g., DMF, DMSO)
Methodology:
-
Activation of Carboxylic Acid: React this compound with DCC and NHS in an anhydrous solvent to form an NHS-ester. This activates the carboxylic acid group for reaction with an amine.
-
Linker Attachment: Add the amine-containing linker to the activated this compound to form a stable amide bond.
-
Purification: Purify the resulting linker-modified compound using techniques like flash chromatography or HPLC.
-
Immobilization: React the purified linker-modified compound with NHS-activated agarose beads to covalently attach the probe to the solid support.
-
Blocking: Quench any unreacted active groups on the beads using a blocking agent like Tris or ethanolamine.
-
Washing: Thoroughly wash the beads to remove any non-covalently bound material.
Protocol 2: Affinity Pulldown Assay
Materials:
-
This compound affinity beads
-
Control beads (e.g., beads with the linker only)
-
Cell lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free this compound for competitive elution)
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to the desired confluency. For studying anti-inflammatory effects, cells can be pre-treated with this compound followed by stimulation with LPS. A vehicle control should be included.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer.[5]
-
Lysate Preparation: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA assay).[5]
-
Affinity Capture: Incubate the protein lysate with the this compound affinity beads and control beads for 2-4 hours at 4°C with gentle rotation.[5]
-
Competitive Binding (Control): In a parallel experiment, pre-incubate the lysate with an excess of free this compound before adding the affinity beads. This will serve as a control to distinguish specific binders from non-specific ones.[5]
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins. This can be achieved by boiling the beads in SDS-PAGE sample buffer (denaturing elution) or by incubating with a high concentration of the free compound (competitive elution).[5]
Protocol 3: Protein Identification by Mass Spectrometry
Materials:
-
SDS-PAGE gel and reagents
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Run the eluate on an SDS-PAGE gel. This helps to separate the proteins from the beads and other contaminants.
-
In-Gel Digestion: Excise the protein bands from the gel, destain, reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the proteins.
Data Presentation
Quantitative data from proteomics experiments should be presented in a clear and structured format. For an affinity pulldown experiment, the results are often presented as a list of proteins that were significantly enriched on the compound-coated beads compared to the control beads.
Table 1: Hypothetical List of Proteins Specifically Interacting with this compound Affinity Matrix
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Compound vs. Control) | p-value |
| P19838 | Ptgs2 | Prostaglandin G/H synthase 2 (COX-2) | 15.2 | < 0.001 |
| P02765 | Alb | Serum albumin | 1.1 | 0.45 |
| Q9Z0L3 | Mapk14 | Mitogen-activated protein kinase 14 (p38) | 8.7 | < 0.01 |
| P62308 | Hsp90aa1 | Heat shock protein HSP 90-alpha | 5.4 | < 0.05 |
| P10809 | C3 | Complement C3 | 1.3 | 0.32 |
-
Fold Enrichment: The ratio of the protein's abundance in the this compound pulldown compared to the negative control.[5]
-
p-value: Statistical significance of the enrichment.
Visualizations
Experimental Workflow
Caption: Chemical proteomics workflow for target identification.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory properties of related compounds, this compound might interfere with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Conclusion
While specific proteomics data for this compound is not currently available in the public domain, the protocols and workflows described here provide a robust framework for its investigation. By employing chemical proteomics, researchers can systematically identify its protein targets and elucidate the molecular basis of its biological activity. This knowledge is invaluable for advancing drug discovery and development efforts.
References
- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
application of (Biphenyl-4-yloxy)acetic acid in metabolic stability studies
Topic: Application of (Biphenyl-4-yloxy)acetic acid in Metabolic Stability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery and development, assessing the metabolic stability of new chemical entities (NCEs) is a critical step.[1][2] It provides an early prediction of a compound's pharmacokinetic profile, particularly its half-life and clearance in the body.[1][2] The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the glucuronidation of a wide array of drugs and endogenous compounds, facilitating their excretion.[3] Therefore, understanding a compound's susceptibility to UGT-mediated metabolism and its potential to inhibit these enzymes is crucial for evaluating potential drug-drug interactions (DDIs).
This document provides detailed protocols for assessing the metabolic stability and UGT inhibitory potential of a hypothetical test compound, this compound, using in vitro models.
This compound as a Test Compound
This compound is an NCE with a carboxylic acid moiety, a common site for glucuronidation. Its biphenyl structure provides a lipophilic character. These features make it a relevant model compound for illustrating metabolic stability and UGT inhibition assays. The protocols described herein can be adapted for other NCEs.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the enzymes present in HLMs, primarily Cytochrome P450 (for Phase I) and UGT enzymes (for Phase II).[4][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls by diluting the stock solution in the incubation buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
-
Incubation:
-
Thaw HLMs on ice.
-
Prepare the main incubation mixture containing HLMs (final concentration, e.g., 0.5 mg/mL), potassium phosphate buffer, and alamethicin (if assessing UGT metabolism). Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and UDPGA.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
In Vitro UGT Inhibition Assay
This assay evaluates the potential of this compound to inhibit specific UGT isoforms using recombinant human UGT enzymes or HLMs with probe substrates.
Objective: To determine the IC50 value of this compound for major UGT isoforms.
Materials:
-
This compound
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) or HLMs
-
UGT isoform-specific probe substrates (see Table 2)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
UDPGA
-
Alamethicin
-
Magnesium Chloride (MgCl2)
-
Known UGT inhibitors as positive controls (see Table 2)
-
Acetonitrile (ACN) with an internal standard (IS)
Procedure:
-
Preparation:
-
Prepare a range of concentrations of this compound and the positive control inhibitor.
-
Prepare a working solution of the probe substrate at a concentration close to its Km value.
-
-
Incubation:
-
In a 96-well plate, add the recombinant UGT enzyme or HLMs, buffer, alamethicin, MgCl2, and varying concentrations of this compound or the positive control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and UDPGA.
-
Incubate for a predetermined time at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide metabolite of the probe substrate.
-
Data Analysis:
-
Calculate the percent inhibition of UGT activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 45.2 | 34.2 |
| Verapamil (High Clearance) | 8.5 | 182.5 |
| Warfarin (Low Clearance) | > 60 | < 5.0 |
| Note: Data are for illustrative purposes only. |
Table 2: Illustrative UGT Inhibition Profile of this compound
| UGT Isoform | Probe Substrate | Positive Control Inhibitor | IC50 (µM) of this compound |
| UGT1A1 | Estradiol | Atazanavir | > 100 |
| UGT1A3 | Chenodeoxycholic acid | Quinidine | 75.3 |
| UGT1A4 | Trifluoperazine | Diclofenac | > 100 |
| UGT1A6 | Naphthol | Diclofenac | 45.8 |
| UGT1A9 | Propofol | Diclofenac | 22.1 |
| UGT2B7 | Zidovudine (AZT) | Fluconazole | 15.6 |
| Note: Data are for illustrative purposes only. |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental workflows and metabolic pathways.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Workflow for UGT Inhibition (IC50) Assay.
Caption: UGT-Mediated Metabolism Pathway.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support: Troubleshooting Low Yield in (Biphenyl-4-yloxy)acetic Acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for the synthesis of (Biphenyl-4-yloxy)acetic acid. The information is presented in a direct question-and-answer format to address common issues encountered during the experimental process, particularly those leading to low product yield.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in this synthesis, which is typically a Williamson ether synthesis, can often be attributed to several key factors.[1] These include incomplete reaction, the occurrence of competing side reactions, suboptimal reaction conditions, and losses during product workup and purification. The primary reaction involves the SN2 substitution of a halide on an acetic acid derivative by the phenoxide of 4-hydroxybiphenyl.[2][3] A common side reaction is C-alkylation of the phenoxide ring instead of the desired O-alkylation on the oxygen atom.[1][4]
Q2: How can I verify that the initial etherification reaction has gone to completion?
A2: The most effective method for monitoring the reaction's progress is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting materials (4-hydroxybiphenyl and the haloacetic acid derivative). The reaction is considered complete when the spot corresponding to the starting materials has disappeared or is no longer diminishing in intensity. Failure to allow the reaction to proceed to completion is a common reason for low yields, as these syntheses may require refluxing for 1 to 8 hours at temperatures between 50 and 100 °C.[1]
Q3: I suspect side reactions are reducing my yield. How can I minimize them?
A3: The primary side reaction of concern is C-alkylation, where the alkylating agent reacts with the aromatic ring of the 4-hydroxybiphenyl instead of the hydroxyl group.[1][4] To favor the desired O-alkylation, consider the following adjustments:
-
Solvent Choice: Employing dipolar aprotic solvents such as DMF or DMSO can help minimize side reactions.[4][5]
-
Base Selection: Using a moderately strong base like potassium carbonate (K₂CO₃) is often preferred for generating aryl ethers.[4] Very strong bases might increase the rate of undesired side reactions.
-
Temperature Control: While heat is necessary to drive the reaction, excessive temperatures can promote side product formation. Maintain the temperature within the recommended range (50-100 °C) and optimize for your specific substrate.[1]
Q4: What are the best practices for purifying the final this compound product to maximize recovery?
A4: Purification losses can significantly impact the final yield. After the hydrolysis of the ester intermediate, the crude this compound can be effectively purified using the following methods:
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[6]
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline products. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture) and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. Acetic acid has been used as a recrystallization solvent for similar compounds.[6]
Data Presentation
Table 1: Influence of Key Reaction Parameters on Yield in Williamson Ether Synthesis
| Parameter | Condition | Expected Impact on Yield | Rationale / Key Considerations |
| Base | Weak (e.g., NaHCO₃) | Low | Incomplete deprotonation of 4-hydroxybiphenyl, leading to a low concentration of the required nucleophile. |
| Moderate (e.g., K₂CO₃) | High | Effective for deprotonating phenols without being overly reactive, balancing reaction rate and minimizing side reactions.[4] | |
| Strong (e.g., NaH) | Variable | While ensuring complete deprotonation, very strong bases can sometimes promote side reactions like C-alkylation.[2][4] | |
| Solvent | Protic (e.g., Ethanol) | Moderate | Can solvate the nucleophile (phenoxide), reducing its reactivity and slowing the SN2 reaction. |
| Aprotic Polar (e.g., DMF, DMSO) | High | These solvents do not solvate the nucleophile as strongly, increasing its reactivity and accelerating the SN2 reaction.[4][5] | |
| Alkylating Agent | Ethyl Chloroacetate | Good | A primary halide that is highly susceptible to SN2 attack.[2] |
| Ethyl Bromoacetate | Excellent | Bromide is a better leaving group than chloride, often leading to faster reaction rates and higher yields. | |
| Temperature | Too Low (<50 °C) | Low | The reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe.[1] |
| Optimal (50-100 °C) | High | Provides sufficient energy to overcome the activation barrier without promoting significant side product formation.[1] | |
| Too High (>100 °C) | Decreased | Can lead to decomposition of reactants or products and an increase in side reactions.[1] |
Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative two-step procedure involving ether formation followed by ester hydrolysis.
Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybiphenyl (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or dimethylformamide (DMF) as the solvent.
-
Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~80°C is appropriate) and maintain for 4-8 hours. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (biphenyl-4-yloxy)acetate, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl (biphenyl-4-yloxy)acetate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 eq.) to the solution and heat the mixture to reflux for 1-2 hours, until TLC analysis indicates the disappearance of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system (e.g., an ethanol/water mixture).
Visualization
The following diagram illustrates a logical workflow for troubleshooting low yield issues during the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for Biphenyl Acetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of biphenyl acetic acid. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare biphenyl acetic acid?
A1: Several common methods are employed for the synthesis of biphenyl acetic acid, each with its own advantages and challenges. These include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromophenylacetic acid) with an arylboronic acid (e.g., phenylboronic acid) is a widely used and versatile method.[1]
-
Grignard Reaction: This involves the reaction of a benzylmagnesium halide with carbon dioxide.[2]
-
Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone (like 4-acetylbiphenyl) to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[3][4]
-
Friedel-Crafts Acylation/Alkylation: This involves the acylation or alkylation of biphenyl followed by further functional group transformations to yield biphenyl acetic acid.[5]
-
From Biphenylacetonitrile: This route involves the hydrolysis of 4-biphenylacetonitrile, which can be synthesized from 4-chloromethylbiphenyl.
Q2: What are the typical impurities I might encounter, and how can I remove them?
A2: The nature of impurities is highly dependent on the synthetic route. Common impurities include unreacted starting materials, homocoupled byproducts (in the case of Suzuki coupling), and side products from competing reactions. Purification is typically achieved through recrystallization. The choice of solvent is crucial for effective purification.[6][7] A common recrystallization procedure involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the purified product to crystallize while impurities remain in the solution.[8] Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.[9]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Low or No Product Yield
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I optimize it?
A3: Low yields in Suzuki-Miyaura coupling can arise from several factors. Here are the key areas to troubleshoot:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Ensure you are using an appropriate catalyst system for your specific substrates. The catalyst loading is also important; too little may result in an incomplete reaction.[10]
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent: The solvent system affects the solubility of the reactants and the catalyst. A mixture of an organic solvent (like dioxane or toluene) and water is often used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.
-
Inert Atmosphere: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Q4: I am experiencing a low yield in my Grignard reaction for biphenyl acetic acid synthesis. What should I check?
A4: Grignard reactions are highly sensitive to reaction conditions. Here are the primary troubleshooting points:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, including water. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Even trace amounts of moisture can quench the Grignard reagent, leading to a significant drop in yield.[12]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating the magnesium, for example, with a small crystal of iodine, can be crucial.
-
Side Reactions: A common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted benzyl halide.[13]
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used as they solvate and stabilize the Grignard reagent.
Q5: My Willgerodt-Kindler reaction is not proceeding as expected, resulting in a low yield. What factors should I investigate?
A5: The Willgerodt-Kindler reaction involves a complex mechanism, and several factors can influence its outcome:
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Amine and Sulfur Ratio: The stoichiometry of the amine (often morpholine) and sulfur is critical. An excess of both is typically used. The choice of amine can also significantly affect the yield.[3]
-
Temperature and Reaction Time: The reaction usually requires high temperatures (refluxing) for an extended period. Ensure the reaction is heated sufficiently and for an adequate amount of time.[14]
-
Hydrolysis Step: The intermediate thioamide must be hydrolyzed to the final carboxylic acid. This step is often carried out using a strong acid or base and requires heating. Incomplete hydrolysis will result in a lower yield of the desired product.[4]
Q6: I am attempting a Friedel-Crafts reaction to synthesize a precursor for biphenyl acetic acid, but the yield is poor. What are the likely issues?
A6: Friedel-Crafts reactions are prone to several limitations that can lead to low yields:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure anhydrous conditions are maintained throughout the experiment.[15]
-
Substrate Deactivation: If the aromatic ring is substituted with electron-withdrawing groups, it will be deactivated towards electrophilic substitution, hindering the reaction.
-
Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[16]
-
Rearrangements: Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which can lead to a mixture of products and a lower yield of the desired isomer. Acylation reactions do not suffer from this drawback.[17]
Product Purity Issues
Q7: My final biphenyl acetic acid product is impure. What are the best methods for purification?
A7: Recrystallization is the most common and effective method for purifying solid organic compounds like biphenyl acetic acid.[6]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Common solvents for recrystallizing biphenyl acetic acid include ethanol/water mixtures.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.[9]
-
Data Presentation
Table 1: Optimizing Suzuki-Miyaura Coupling Conditions for Biphenyl Acetic Acid Synthesis
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | Room Temp | 6 | 87-96 | [10] |
| Pd(OAc)₂ (0.2) | Na₂CO₃ | Methanol | Reflux | 4 | High | [18] |
| Pd₂(dba)₃ (0.0375) | Cs₂CO₃ | Toluene | 100 | 16 | Moderate | [18] |
Table 2: Influence of Amine on the Yield of the Willgerodt-Kindler Reaction of Styrene
| Amine | Yield (%) | Reference |
| Morpholine | 84 | [3] |
| n-Heptylamine | 59 | [3] |
| Piperidine | 58 | [3] |
| Cyclohexylamine | 47 | [3] |
| Aniline | 23 | [3] |
| n-Butylamine | 12.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Biphenyl Acetic Acid via Suzuki-Miyaura Coupling
Materials:
-
4-Bromophenylacetic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-bromophenylacetic acid (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).
-
Add methanol and water as the solvent system.
-
De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of Biphenyl Acetic Acid via Grignard Reaction
Materials:
-
Benzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask.
-
Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. A small crystal of iodine can be added to activate the magnesium.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[2]
Protocol 3: Synthesis of Phenylacetic Acid via Willgerodt-Kindler Reaction (Model for Biphenyl Acetic Acid)
Materials:
-
Acetophenone (as a model for 4-acetylbiphenyl)
-
Sulfur
-
Morpholine
-
p-Toluene sulfonic acid
-
Sodium hydroxide (NaOH)
-
Triethylbenzylammonium chloride (TEBA)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine acetophenone (1 equivalent), sulfur (2 equivalents), morpholine (3 equivalents), and a catalytic amount of p-toluene sulfonic acid.
-
Reflux the mixture for 8 hours.[14]
-
Cool the reaction mixture and add a 20% NaOH solution and a catalytic amount of TEBA.
-
Heat the mixture at 100°C for 8 hours to hydrolyze the intermediate thioamide.[19]
-
Cool the mixture and acidify with HCl to a pH of 2.
-
Filter the crude product.
-
Purify the product by recrystallization.[14]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 3. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. chemijournal.com [chemijournal.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Crude (Biphenyl-4-yloxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (Biphenyl-4-yloxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most prevalent impurity is typically unreacted 4-hydroxybiphenyl. Other potential impurities include residual inorganic salts from the base used in the synthesis (e.g., NaCl, K₂CO₃) and trace amounts of the alkylating agent (e.g., chloroacetic acid or its ester).
Q2: How can I effectively remove the unreacted 4-hydroxybiphenyl?
A2: Acid-base extraction is a highly effective method. This compound is a carboxylic acid, while 4-hydroxybiphenyl is a much weaker acidic phenol. By dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base like sodium bicarbonate, the carboxylic acid will selectively move to the aqueous layer as its sodium salt, leaving the phenolic impurity in the organic layer.[1][2][3]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, a mixed solvent system of ethanol and water is often effective for similar aromatic carboxylic acids.[4] The crude product is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy, indicating saturation. Subsequent slow cooling should yield purified crystals. Another reported solvent for recrystallization is benzene.[5]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution becomes saturated at a temperature above the compound's melting point or if there are significant impurities. To resolve this, reheat the solution to re-dissolve the oil, add more of the "good" solvent (e.g., ethanol) to decrease the saturation temperature, and allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling.[6]
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification. By spotting the crude mixture, the purified product, and the impurity fractions on a TLC plate, you can visualize the separation. Both this compound and 4-hydroxybiphenyl are UV-active, so they can be visualized under a UV lamp.[7] Stains like ferric chloride can also be used, which are often specific for phenols.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Possible Cause | Solution |
| Co-crystallization of impurities | The primary impurity, 4-hydroxybiphenyl, may have similar enough properties to co-crystallize. Perform an acid-base extraction prior to recrystallization to remove the bulk of this impurity. |
| Inappropriate solvent choice | The chosen solvent may not provide a sufficient difference in solubility between the desired product and impurities at high and low temperatures. Experiment with different solvent systems, such as ethanol/water, toluene, or ethyl acetate/hexane mixtures. |
| Crystallization occurred too quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Low Yield After Purification
| Possible Cause | Solution |
| Excessive solvent used in recrystallization | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[6] |
| Product loss during transfers | Multiple transfer steps can lead to mechanical losses. Ensure all vessels are thoroughly rinsed with the mother liquor to recover as much product as possible. |
| Incomplete precipitation during acid-base extraction | After isolating the aqueous layer containing the carboxylate salt, ensure the pH is sufficiently lowered (to ~pH 2) with a strong acid (e.g., HCl) to fully precipitate the carboxylic acid. Check the pH with litmus or pH paper. |
| Washing crystals with warm solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[6] |
Issue 3: Difficulty with Acid-Base Extraction
| Possible Cause | Solution |
| Emulsion formation | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion. Gently invert the funnel for mixing instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Incomplete separation of layers | The densities of the organic and aqueous layers may be too similar for a clean separation. Ensure you are using an appropriate organic solvent with a density significantly different from water (e.g., ethyl acetate or dichloromethane). |
| Precipitation of product at the interface | If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate. Dilute the aqueous layer with additional water if this occurs. |
Data Presentation
The following tables provide illustrative data on the physical properties of the target compound and the primary impurity, as well as a comparison of potential purification outcomes.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 228.24[8] | 189-190[5] | White to off-white solid |
| 4-Hydroxybiphenyl | 170.21[9] | 164-166[9] | Nearly white crystals[10] |
Table 2: Illustrative Purification Method Comparison
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Single Recrystallization (Ethanol/Water) | 85% | 95-97% | 70-80% | May not completely remove 4-hydroxybiphenyl due to potential co-crystallization. |
| Acid-Base Extraction | 85% | 98-99% | 85-95% | Highly effective at removing phenolic impurities. The final product is obtained by precipitation. |
| Acid-Base Extraction followed by Recrystallization | 85% | >99.5% | 75-85% | The most rigorous method for achieving high purity, but with potentially lower overall yield. |
| Column Chromatography | 85% | >99% | 60-75% | Effective but more time-consuming and requires larger solvent volumes. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from the neutral/weakly acidic impurity, 4-hydroxybiphenyl.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[11]
-
Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts. The organic layer now contains the 4-hydroxybiphenyl and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A white precipitate of pure this compound should form.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization (Ethanol/Water)
This protocol is suitable for purifying the product after an initial acid-base extraction or for crude material with low levels of impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals to obtain the final product.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. (BIPHENYL-4-YLOXY)-ACETIC ACID CAS#: 13333-86-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
- 9. 4-Phenylphenol 0.97 4-Hydroxybiphenyl [sigmaaldrich.com]
- 10. 4-Hydroxybiphenyl(92-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]
Technical Support Center: (Biphenyl-4-yloxy)acetic acid Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (Biphenyl-4-yloxy)acetic acid in in vitro assays.
Troubleshooting Guide
Researchers facing challenges in dissolving this compound for their experiments can consult the following troubleshooting guide for potential solutions.
Problem: Precipitate forms when diluting DMSO stock solution in aqueous media.
| Potential Cause | Suggested Solution |
| Rapid Change in Solvent Polarity | Perform a stepwise dilution of the DMSO stock solution. Instead of a single large dilution, create intermediate dilutions in a mixture of DMSO and your aqueous medium. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is crucial to minimize cytotoxicity, ensure it is sufficient to maintain the compound's solubility at the desired final concentration. A final DMSO concentration of up to 0.5% is often tolerated by many cell lines, but this should be empirically determined for your specific cells.[1] |
| Compound Concentration Exceeds Aqueous Solubility | If the final concentration of this compound in the aqueous medium is above its solubility limit, precipitation will occur. Consider lowering the final assay concentration or employing a solubilization enhancement technique. |
Problem: Compound is insoluble in aqueous buffer.
| Potential Cause | Suggested Solution |
| Low pH of the Buffer | This compound is a carboxylic acid and is expected to have low solubility in acidic to neutral aqueous solutions. Increase the pH of the buffer to deprotonate the carboxylic acid and form a more soluble salt. |
| Inherent Low Aqueous Solubility | The lipophilic nature of the biphenyl group contributes to low water solubility.[2] Consider using a co-solvent, forming a salt, or using a complexing agent like cyclodextrin. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[3] Due to its potential for cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%, and a vehicle control with the same DMSO concentration should always be included in your experiments.[1][3][4]
Q2: How can I improve the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As a carboxylic acid, its solubility can be significantly increased by raising the pH of the aqueous solution.[5][6] In a basic environment (pH > pKa), the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG 400), can help to increase the solubility.[5]
-
Salt Formation: Preparing a salt of the carboxylic acid, for instance, a sodium salt by reacting it with sodium hydroxide (NaOH), will improve its aqueous solubility.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins, such as beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic biphenyl moiety, forming an inclusion complex with enhanced aqueous solubility.[8][9][10]
Q3: What is the expected solubility of this compound in common solvents?
| Solvent | Expected Qualitative Solubility | Notes |
| Water (neutral pH) | Very Low | The compound is lipophilic (XLogP3 ≈ 3.1).[2] |
| Aqueous Base (e.g., 0.1 M NaOH) | High | Forms a soluble carboxylate salt.[7][11] |
| DMSO | High | A strong polar aprotic solvent capable of dissolving many organic compounds. |
| Ethanol | Moderate to High | Often used as a co-solvent. |
| Methanol | Slightly Soluble[12] | |
| Acetonitrile | Slightly Soluble[12] |
Q4: Are there any concerns about the stability of this compound in solution?
A4: Stock solutions in anhydrous DMSO are generally stable when stored properly at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[3] Avoid repeated freeze-thaw cycles. The stability in aqueous buffers, especially at high pH, should be determined experimentally, as hydrolysis of the ether linkage could be a possibility under extreme conditions over long periods.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol describes the preparation of a sodium salt of this compound to enhance its aqueous solubility.
-
Molar Equivalence Calculation: Calculate the molar amount of this compound (MW: 228.24 g/mol ) to be dissolved.[2]
-
Preparation of NaOH Solution: Prepare an equimolar solution of sodium hydroxide (NaOH) in sterile, purified water. For example, to prepare a 10 mM stock solution of the compound, use a 10 mM NaOH solution.
-
Dissolution: Slowly add the weighed this compound powder to the NaOH solution while stirring. Gentle warming (e.g., to 37°C) may aid dissolution.
-
pH Adjustment (Optional but Recommended): After dissolution, check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (e.g., 7.2-7.4) using a dilute solution of HCl. Be cautious, as lowering the pH significantly may cause the compound to precipitate.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a this compound-HP-β-CD inclusion complex.
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD will depend on the desired final concentration of the compound and the complexation efficiency. A molar ratio of 1:1 (compound:HP-β-CD) is a good starting point.
-
Addition of Compound: Add the this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (e.g., 6-24 hours) to facilitate the formation of the inclusion complex.[13]
-
Clarification and Sterilization: After the incubation period, centrifuge the solution to pellet any undissolved compound. Filter the supernatant through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Concentration Determination: It is recommended to determine the actual concentration of the solubilized compound in the final solution using a suitable analytical method (e.g., HPLC-UV).
-
Storage: Store the complex solution at 4°C.
Visualizations
Caption: Workflow for selecting a method to improve the solubility of this compound.
Caption: Troubleshooting logic for precipitation issues with this compound.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. humapub.com [humapub.com]
- 4. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide | 126006-80-2 [smolecule.com]
- 6. PubChemLite - Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide (C23H23N3O2S) [pubchemlite.lcsb.uni.lu]
- 7. homework.study.com [homework.study.com]
- 8. Cyclodextrins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (Biphenyl-4-yloxy)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (Biphenyl-4-yloxy)acetic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Like many aryloxyacetic acids, it is susceptible to hydrolysis of the ether linkage, particularly under strong acidic or basic conditions. The biphenyl ring system can undergo oxidative degradation and is also sensitive to photolytic cleavage upon exposure to UV light.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of this compound, potential degradation products include those resulting from the cleavage of the ether bond, such as 4-hydroxybiphenyl and acetic acid, through hydrolysis. Oxidative conditions may lead to the formation of hydroxylated derivatives on the biphenyl rings, and in more extreme cases, ring-opening products. Photodegradation could also lead to cleavage of the ether linkage and further radical-mediated degradation pathways.
Q3: What is the recommended pH range for maintaining the stability of this compound in aqueous solutions?
A3: For optimal stability, it is recommended to maintain the pH of aqueous solutions of this compound within a neutral to slightly acidic range (pH 4-7). Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the ether linkage, leading to significant degradation.
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent exposure to air (oxygen). For long-term storage, consider preparing fresh solutions before use.
Q5: Can I autoclave solutions of this compound?
A5: Autoclaving is not recommended for solutions of this compound. The high temperatures and pressures can accelerate both hydrolytic and thermal degradation. If sterile filtration is required, use a 0.22 µm filter.
Troubleshooting Guides
Issue 1: Loss of compound potency or inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that the solution was freshly prepared and stored under the recommended conditions (see FAQ Q4).
-
Analyze Solution Integrity: Use a stability-indicating analytical method, such as HPLC-UV, to check the purity of the solution and quantify the amount of parent compound remaining. Compare the results with a freshly prepared standard.
-
Control Experimental Conditions:
-
Maintain the pH of the assay medium within the stable range (pH 4-7).
-
Protect the experimental setup from direct light exposure.
-
Avoid high temperatures unless required by the experimental protocol.
-
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in the tentative identification of degradation products (e.g., 4-hydroxybiphenyl).
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products. This will help in confirming the identity of the unknown peaks in your experimental samples.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient of your HPLC method to achieve better separation between the parent compound and its degradation products.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 105°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase. Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradation Products |
| 1N HCl, 80°C, 24h | 85.2 | 14.8 | 2 |
| 1N NaOH, RT, 8h | 78.5 | 21.5 | 3 |
| 30% H₂O₂, RT, 24h | 89.1 | 10.9 | 4 |
| Thermal (105°C), 48h | 95.8 | 4.2 | 1 |
| UV Light (254nm), 24h | 91.3 | 8.7 | 3 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes of a forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound under stress conditions.
Caption: Generalized signaling pathway for the anti-inflammatory action of NSAIDs related to this compound.
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling of Biphenyls
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in the Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for biphenyl synthesis has stalled or is giving very low yield. What are the common signs of catalyst deactivation?
A1: Common indicators of catalyst deactivation include a reaction that fails to proceed to completion, a significant decrease in reaction rate over time, or the formation of a black precipitate (palladium black).[1][2] You may also observe the prevalence of side products such as homocoupled boronic acid or dehalogenated starting material.[1]
Q2: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[2][3] Its formation is a common mode of catalyst deactivation and can be caused by the presence of oxygen, impurities in the reagents or solvents, or running the reaction at too high a temperature.[2][4] To prevent its formation, ensure all reagents and solvents are thoroughly degassed, use high-purity starting materials, and consider using a ligand that effectively stabilizes the Pd(0) species.[1][2]
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][5] This side reaction consumes your boronic acid and reduces the yield of the desired biphenyl product. To minimize homocoupling, it is crucial to maintain strictly anaerobic conditions by thoroughly degassing all solvents and the reaction mixture.[5][6] Using a pre-catalyst that readily forms the active Pd(0) species or adding a mild reducing agent can also suppress this side reaction.[5][6]
Q4: I suspect my boronic acid is degrading during the reaction (protodeboronation). How can I confirm this and what measures can I take to prevent it?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[4][7] This can be exacerbated by the presence of water or other protic impurities and the choice of base.[4] To mitigate this, use anhydrous solvents and reagents, and consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[4][8] Screening for a milder base, such as K₃PO₄ or Cs₂CO₃, can also be beneficial.[4]
Q5: I am using an aryl chloride as a substrate and observing very low conversion. Is this related to catalyst deactivation?
A5: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling, which can lead to low conversion.[9][10] While not strictly catalyst deactivation, the sluggish reaction can create conditions that favor deactivation pathways. For challenging substrates like aryl chlorides, specialized catalytic systems employing electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often required to achieve good yields.[7][9][10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems related to catalyst deactivation in Suzuki-Miyaura coupling for biphenyl synthesis.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-CD-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is rapidly deactivating. | - Ensure strictly anaerobic conditions by thoroughly degassing solvents and the reaction mixture.[1][2]- Use a fresh, high-quality palladium precursor and ligand.[1]- Choose a ligand that provides good stabilization for the Pd(0) center. |
| SMC-CD-002 | Reaction Stalls Prematurely | Catalyst Poisoning: Impurities in the starting materials, solvent, or base are poisoning the catalyst. | - Purify starting materials (aryl halide and boronic acid) before use.[11]- Use high-purity, anhydrous, and degassed solvents.[12]- Screen different high-purity bases. |
| SMC-CD-003 | Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species is aggregating to form inactive palladium black. | - Ensure rigorous exclusion of oxygen.[2]- Use a suitable phosphine ligand to stabilize the palladium nanoparticles.[3]- Avoid excessively high reaction temperatures.[4] |
| SMC-CD-004 | Significant Protodeboronation | Boronic Acid Instability: The boronic acid is degrading before it can participate in the catalytic cycle. | - Use anhydrous solvents and reagents.[4]- Switch to a more stable boronic ester (e.g., pinacol ester).[4][8]- Employ a milder base such as K₃PO₄ or KF.[4] |
| SMC-CD-005 | Excessive Homocoupling | Oxidative Side Reactions: Oxygen in the reaction mixture is promoting the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction setup.[5]- Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction. |
| SMC-CD-006 | Inconsistent Results | Variable Reagent Quality: Inconsistent purity of starting materials, solvents, or catalyst. | - Standardize the purification protocols for all reagents.[11]- Use a reliable source for the palladium catalyst and ligands. |
Quantitative Data Summary
The choice of reaction parameters significantly impacts catalyst stability and overall yield. The following tables provide a summary of quantitative data for comparison.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 95 | [13] |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 92 | [13] |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 98 | [13] |
| Cs₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 96 | [14] |
| NaOH | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 82 | [15] |
| TEA | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 65 | [15] |
| Note: Yields are highly dependent on the specific substrates and reaction conditions. |
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling
| Solvent | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Toluene | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 100 | 95 | [16] |
| Dioxane | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 100 | 88 | [16] |
| THF | 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K₂CO₃ | 66 | >95 | [12] |
| DMF/H₂O | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | 110 | ~90 | [17] |
| n-Butanol | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 92 | [16] |
| Acetonitrile | 4-Chlorotrifluoromethylbenzene | Phenylboronic acid | Pd/P(tBu)₃ | KF | 80 | Selectivity Issues | [18] |
| Note: Solvent choice can significantly affect reaction rate, yield, and even selectivity.[18][19] |
Experimental Protocols
1. Protocol for Rigorous Degassing of Reaction Solvents
This protocol is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Materials: Reaction solvent, inert gas (Argon or Nitrogen) with a regulator, a flask with a sidearm, and a gas dispersion tube (sparging needle).
-
Procedure:
-
Place the solvent in a clean, dry flask.
-
Seal the flask with a septum.
-
Insert the gas dispersion tube through the septum so that its tip is below the solvent surface.
-
Insert a second needle through the septum to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes.[20] For larger volumes, a longer sparging time is recommended.
-
After degassing, maintain a positive pressure of the inert gas over the solvent.
-
2. General Protocol for a Suzuki-Miyaura Coupling Reaction with Troubleshooting Checkpoints
-
Materials: Aryl halide (1.0 mmol), arylboronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), base (e.g., K₃PO₄, 2.0 mmol), and degassed solvent (10 mL).
-
Procedure:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, arylboronic acid, and base.
-
Troubleshooting Checkpoint: Ensure all solid reagents are dry and of high purity. Impurities can poison the catalyst.[11]
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Add the degassed solvent via syringe.
-
Troubleshooting Checkpoint: Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[4]
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Checkpoint: If the reaction is sluggish or stalls, consider increasing the temperature moderately, but be aware that excessive heat can lead to catalyst decomposition.[4]
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
-
3. Protocol for Purification of Boronic Acids
Impurities in boronic acids can inhibit the catalyst.[11] This protocol describes a method for their purification.
-
Materials: Crude boronic acid, a suitable base (e.g., NaOH), an acid (e.g., HCl), and organic solvents (e.g., diethyl ether, ethyl acetate).
-
Procedure:
-
Dissolve the crude boronic acid in an aqueous solution of a base to form the corresponding boronate salt.[21]
-
Wash the aqueous solution with an organic solvent like diethyl ether to remove non-acidic organic impurities.[21]
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) until the boronic acid precipitates.[21]
-
Extract the pure boronic acid into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified boronic acid.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to catalyst deactivation in Suzuki-Miyaura coupling.
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Caption: Common side reactions that compete with the desired Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid derivatives. The guidance provided aims to address common side reactions and offer solutions to optimize reaction outcomes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of phenoxyacetic acid and its derivatives, which typically proceeds via a Williamson ether synthesis.
Problem: Low Yield of Phenoxyacetic Acid Derivative
A low yield of the desired O-alkylated product is a frequent issue. This troubleshooting guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in phenoxyacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
A1: The phenoxide ion is an ambident nucleophile, which can lead to competitive C-alkylation of the aromatic ring.[1][2] To favor the desired O-alkylation, consider the following modifications to your protocol:
-
Solvent Choice: The solvent plays a crucial role in the selectivity of this reaction.[2] Protic solvents, such as water and alcohols, can solvate the oxygen atom of the phenoxide ion through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[2] Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended as they do not solvate the phenoxide oxygen as strongly, thus favoring O-alkylation.[2]
-
Base Selection: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, weaker bases such as potassium carbonate (K₂CO₃) can sometimes improve selectivity for O-alkylation, particularly when used in a polar aprotic solvent.
-
Temperature Control: Lower reaction temperatures generally favor the Sₙ2 reaction pathway leading to O-alkylation over competing side reactions.[1] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress.
Q2: I suspect that the chloroacetic acid is hydrolyzing under the reaction conditions, leading to a low yield. How can I prevent this?
A2: The hydrolysis of chloroacetic acid to glycolic acid is a common side reaction in alkaline conditions, which consumes your alkylating agent.[3] To minimize this:
-
Maintain Anhydrous Conditions: Ensure all your reagents and solvents are as dry as possible. Water will facilitate the hydrolysis of chloroacetic acid.
-
Slow Addition of Chloroacetic Acid: Instead of adding all the chloroacetic acid at once, a slow, dropwise addition to the heated reaction mixture can help to ensure it reacts with the phenoxide as it is introduced, rather than hydrolyzing.
-
Temperature Management: While higher temperatures can increase the rate of the desired reaction, they also accelerate the hydrolysis of chloroacetic acid. Finding the optimal temperature balance is key. A study on the hydrolysis kinetics of chloroacetic acid with sodium hydroxide shows that the rate of hydrolysis increases significantly with temperature.[4]
-
Stoichiometry: A slight excess of chloroacetic acid (e.g., 1.1 to 1.2 equivalents) can sometimes compensate for minor hydrolysis, but a large excess should be avoided as it can lead to other side reactions and purification challenges.
Q3: Can I use a different alkylating agent besides chloroacetic acid?
A3: Yes, other alkylating agents with a good leaving group can be used. However, for the synthesis of phenoxyacetic acid, chloroacetic acid or its esters (like ethyl chloroacetate) are the most direct precursors. If using other alkyl halides, be aware that the tendency for elimination side reactions increases with the substitution of the alkyl halide (primary < secondary < tertiary).[5] Since chloroacetic acid is a primary halide, elimination is less of a concern.
Data Presentation
The choice of solvent has a significant impact on the ratio of O-alkylation to C-alkylation. The following table summarizes the product distribution in different solvents.
Table 1: Influence of Solvent on the Selectivity of Phenol Alkylation
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) | Reference |
| Acetonitrile | 97 | 3 | [6] |
| Methanol | 72 | 28 | [6] |
Experimental Protocols
High-Selectivity Synthesis of Phenoxyacetic Acid
This protocol is designed to maximize the yield of phenoxyacetic acid while minimizing the formation of C-alkylated and hydrolysis byproducts.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous acetonitrile. Carefully add sodium hydroxide (1.0 eq) and stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.
-
Alkylation: Heat the reaction mixture to a gentle reflux (approximately 80-85°C). Slowly add a solution of chloroacetic acid (1.1 eq) in anhydrous acetonitrile dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid until the pH is acidic (pH ~2).
-
Extraction: Transfer the acidic mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenoxyacetic acid.
-
Recrystallization: Recrystallize the crude product from hot water to obtain pure phenoxyacetic acid.
Visualizations
Reaction Pathways in Phenoxyacetic Acid Synthesis
The following diagram illustrates the desired O-alkylation pathway and the two primary competing side reactions: C-alkylation and hydrolysis of chloroacetic acid.
Caption: Main and side reaction pathways in phenoxyacetic acid synthesis.
References
Technical Support Center: Scaling Up the Synthesis of (Biphenyl-4-yloxy)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (Biphenyl-4-yloxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable methods for synthesizing this compound are the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: What are the critical process parameters to monitor during the scale-up of the Williamson ether synthesis for this compound?
A2: Key parameters include temperature control to minimize side reactions, the choice of a suitable solvent (typically a polar aprotic solvent like DMF or DMSO), and the strength and stoichiometry of the base used for deprotonation.[1] Efficient stirring is also crucial to ensure homogeneity in a larger reaction vessel.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To reduce byproduct formation, particularly in the Williamson ether synthesis, it is advisable to use a primary alkyl halide and control the temperature, as lower temperatures generally favor the desired SN2 reaction over elimination side reactions.[1] In Suzuki-Miyaura coupling, ensuring an inert atmosphere and using a highly active catalyst can minimize side reactions.[2]
Q4: What are the recommended purification methods for large-scale production of this compound?
A4: For large-scale purification, recrystallization is a common and effective method. The choice of solvent is critical for obtaining high purity crystals. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing. |
| Degradation of product | Avoid excessively high temperatures and prolonged reaction times. Work up the reaction promptly upon completion.[3] | |
| E2 elimination side reaction (Williamson synthesis) | Use a primary alkyl halide. Employ a less sterically hindered alkoxide. Maintain a lower reaction temperature.[1] | |
| Product is an Oil and Does Not Solidify | Presence of impurities | Purify the oil using column chromatography. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] |
| Residual solvent | Ensure all solvent is removed under high vacuum. | |
| Difficulty in Purification | Similar polarities of product and impurities | For column chromatography, use a long column with a shallow solvent gradient.[3] Consider a different recrystallization solvent system, potentially a two-solvent system.[3] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol describes the synthesis via the Williamson ether reaction.
Materials:
-
4-Hydroxybiphenyl
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of 4-hydroxybiphenyl in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester.
-
Hydrolyze the resulting ester using a mixture of aqueous NaOH and methanol with stirring for 12 hours at room temperature.[4]
-
After completion of the hydrolysis, acidify the reaction mixture with HCl to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for a Biphenyl Precursor
This protocol outlines the synthesis of a biphenyl intermediate which can then be further functionalized.
Materials:
-
Aryl halide (e.g., Ethyl-4-bromophenyl acetate)
-
Phenylboronic acid
-
Palladium catalyst (e.g., PEPPSI-Pd-NHC pre-catalyst)[2]
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Isopropanol/water mixture or DMF)[2]
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the aryl halide, phenylboronic acid, potassium carbonate, and the palladium catalyst.[2]
-
Add the solvent to the mixture.
-
Stir the reaction mixture at 60°C for 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
If synthesizing the acid directly, acidify the mixture with 1.0 M HCl before extraction.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis process.
References
addressing poor reproducibility in biological assays with biphenyl compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in biological assays involving biphenyl compounds. Researchers, scientists, and drug development professionals can use this resource to identify and resolve common issues, ensuring more reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do my biphenyl compound's IC50 values vary significantly between experiments?
A1: High variability in IC50 values for biphenyl compounds often stems from their low aqueous solubility.[1] Biphenyls are generally hydrophobic and more soluble in organic solvents like dimethyl sulfoxide (DMSO) than in aqueous assay buffers.[2][3] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate, especially at higher concentrations.[1][4] This leads to an inconsistent effective concentration of the compound in the assay, resulting in variable IC50 values.[1][5]
Q2: My biphenyl compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What are the potential reasons?
A2: This discrepancy is a common challenge and can be attributed to several factors:
-
Poor Cell Permeability: The hydrophobic nature of biphenyl compounds may hinder their ability to efficiently cross the cell membrane and reach intracellular targets.[1]
-
Metabolic Instability: Cells can rapidly metabolize the compound into an inactive form.[1] Biphenyls are known to be metabolized by cytochrome P450 enzymes into hydroxylated metabolites.[6]
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration.[1]
-
Compound Aggregation: The compound may form aggregates in the assay medium, which can lead to non-specific inhibition in biochemical assays but may not be relevant in a cellular context.[7][8]
Q3: I'm observing a high background signal or false positives in my fluorescence-based assay. Could my biphenyl compound be the cause?
A3: Yes, compound interference is a known issue in fluorescence-based assays.[1] Biphenyl compounds, due to their aromatic structure, can possess intrinsic fluorescent properties (autofluorescence), leading to false-positive signals. Conversely, some compounds can quench the fluorescent signal, resulting in false negatives. It is crucial to run control experiments with the compound in the absence of the fluorescent probe to assess its potential for interference.
Q4: What is the best way to prepare and store stock solutions of biphenyl compounds?
A4: Due to their low aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol.[9] For many biphenyl-related compounds, DMSO is a common choice.[2] To ensure stability, store stock solutions in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[9] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock.[5]
Q5: Are there known off-target effects or common signaling pathways affected by biphenyl compounds?
A5: Yes, biphenyl derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which suggests they can interact with multiple cellular targets.[2][10][11] Some biphenyl compounds have been shown to inhibit signaling pathways like NF-κB and MAPK, which are key regulators of inflammation.[2] Additionally, due to their structure, some polychlorinated biphenyls (PCBs) can interact with hormone receptors, such as the estrogen receptor.[12] Off-target effects are a primary source of promiscuous inhibition, and compound aggregation is a major contributor to these effects.[13][14]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible particles, cloudiness, or film in the wells of an assay plate.[4]
-
High variability between replicate wells.[9]
-
Inconsistent results between experiments.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Lower Compound Concentration: Determine if a lower, non-precipitating concentration of the compound can still elicit a biological response.[15]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as low as possible (ideally <0.5%) to minimize solvent-induced precipitation and toxicity.[2][15]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][15]
-
Use Co-solvents: A mixture of water-miscible solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can improve solubility.[15]
-
Sonication: Brief sonication of the final working solution can help to redissolve small precipitates.[2]
Issue 2: Suspected Compound Aggregation
Symptoms:
-
Promiscuous, non-specific inhibition of multiple unrelated targets.[7][16]
-
Steep Hill slopes in concentration-response curves.
-
Time-dependent increase in inhibition.
-
Sensitivity to detergent concentration.[8]
Troubleshooting Workflow:
Caption: Workflow for investigating suspected compound aggregation.
Solutions:
-
Detergent Titration: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation-based inhibition.[8]
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that measures particle size in solution. An increase in the hydrodynamic radius of particles with increasing compound concentration is indicative of aggregation.[7][16][17]
-
Nuclear Magnetic Resonance (NMR): NMR can detect aggregation by observing changes in the compound's NMR spectrum. Broadening or disappearance of peaks at higher concentrations suggests the formation of large aggregates.[13][18][19]
-
Nephelometry: This technique measures light scattering caused by insoluble particles and can be used to determine a compound's kinetic solubility.[4][20]
Data Presentation
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Typical Stock Concentration | Recommended Max. Final Assay Concentration | Notes |
| DMSO | 10-50 mM[15] | ≤ 0.5% (v/v)[2][15] | Cell-type dependent, always include a vehicle control. |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Can have biological effects, requires careful controls. |
Table 2: Comparison of Techniques for Aggregation Detection
| Technique | Principle | Throughput | Information Provided | Limitations |
| Detergent Titration | Reversal of inhibition by detergent | High | Indirect evidence of aggregation | Not all aggregates are detergent-sensitive.[13] |
| Dynamic Light Scattering (DLS) | Measures particle size via light scattering fluctuations | Medium to High[16][17] | Hydrodynamic radius, size distribution | Assumes spherical particles, can be sensitive to dust.[21] |
| Nephelometry | Measures light scattered by suspended particles | High[20] | Qualitative or kinetic solubility | Does not provide particle size information. |
| NMR Spectroscopy | Detects changes in nuclear spin relaxation due to increased particle size | Low | Direct evidence of aggregation, can detect small oligomers | Requires higher compound concentrations and specialized equipment.[18] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
-
Objective: To determine the kinetic solubility of a biphenyl compound in an aqueous buffer.
-
Materials: Biphenyl compound, 100% DMSO, assay buffer (e.g., PBS, pH 7.4), 96-well clear-bottom plate, nephelometer.[4]
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[4]
-
Add 198 µL of the assay buffer to the wells of the 96-well plate.[4]
-
Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells (final DMSO concentration of 1%).[4]
-
Incubate the plate at room temperature for a relevant period (e.g., 2 hours) with gentle shaking.[4]
-
Measure the turbidity (light scattering) of each well using a nephelometer.[4]
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[4]
Protocol 2: Compound Aggregation Assessment by Dynamic Light Scattering (DLS)
-
Objective: To detect the formation of sub-micron aggregates of a biphenyl compound.[17]
-
Materials: Biphenyl compound, assay buffer, DLS instrument, low-volume cuvettes or microplates.[8][17]
-
Procedure:
-
Prepare a series of dilutions of the biphenyl compound in the assay buffer from a DMSO stock, ensuring the final DMSO concentration is constant and low.
-
Include a buffer-only control and a vehicle (buffer + DMSO) control.
-
Transfer the samples to the appropriate DLS sample holder (cuvette or plate).
-
Equilibrate the samples to the desired temperature in the DLS instrument.
-
Acquire DLS data, measuring the fluctuations in scattered light intensity over time.[16]
-
-
Data Analysis: The instrument's software will calculate the autocorrelation function and determine the particle size distribution. The appearance of a population of particles with a larger hydrodynamic radius that increases with compound concentration indicates aggregation.[7][22]
Protocol 3: Compound Stability Assessment by HPLC
-
Objective: To assess the stability of a biphenyl compound in the assay buffer over time.[2]
-
Materials: Biphenyl compound, assay buffer, HPLC system with a suitable column and detector.
-
Procedure:
-
Prepare a solution of the biphenyl compound in the assay buffer at the highest concentration to be used in the biological assay.
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial peak area representing 100% of the compound.
-
Incubate the solution under the same conditions as the biological assay (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and inject them into the HPLC.[23]
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[24]
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the compound's stability under the assay conditions.
Signaling Pathway Diagram
Some biphenyl compounds have been reported to modulate inflammatory signaling pathways.[2] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target in inflammation research.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by biphenyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nmxresearch.com [nmxresearch.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. scientistlive.com [scientistlive.com]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. benchchem.com [benchchem.com]
- 24. usp.org [usp.org]
Technical Support Center: Optimization of Crystallization Conditions for (Biphenyl-4-yloxy)acetic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the crystallization of (Biphenyl-4-yloxy)acetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| No Crystal Formation | Why are no crystals forming from the solution? | - Solution is not supersaturated: Too much solvent was used. - Cooling too rapidly: Nucleation is inhibited. - High purity of the compound: Sometimes, very pure compounds are difficult to crystallize without seeding. - Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures. | - Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of this compound. - Reduce solvent volume: Slowly evaporate some of the solvent to increase the concentration and then cool again. - Slower cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment (e.g., ice bath). - Change solvent system: Experiment with a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures. |
| Oiling Out | Why is the compound separating as an oil instead of crystals? | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Solution is supersaturated at a temperature above the compound's melting point: The compound melts before it can crystallize.[1] - Cooling too quickly: The high degree of supersaturation favors oil formation over orderly crystal growth. | - Re-heat and add more solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to lower the saturation point. Then, cool slowly. - Use a co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise at an elevated temperature until slight turbidity is observed, then allow to cool slowly. - Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature. |
| Poor Crystal Yield | Why is the yield of crystals very low? | - Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration were lost. - Washing with a solvent at the wrong temperature: Using a warm solvent to wash the crystals can dissolve a portion of the product. | - Concentrate the mother liquor: Carefully evaporate the solvent from the filtrate to see if more crystals can be recovered. - Optimize solvent volume: In subsequent experiments, use the minimum amount of hot solvent required to dissolve the compound. - Pre-heat filtration apparatus: Ensure the funnel and receiving flask are hot during filtration of a hot solution to prevent premature crystallization. - Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Formation of Fine Needles or Powder | Why are the crystals very fine and difficult to filter? | - Very rapid crystallization: High level of supersaturation leads to rapid nucleation and formation of many small crystals. - High agitation rate: Excessive stirring can lead to the formation of smaller crystals. | - Decrease the rate of cooling: A slower cooling profile allows for the growth of larger, more well-defined crystals. - Reduce agitation: Use gentle or no stirring during the cooling and crystallization phase. - Use a solvent with moderate solubility: A solvent in which the compound has moderate, rather than very low, solubility at the crystallization temperature can promote the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on the structure of this compound (an aromatic carboxylic acid), a good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. The compound's solubility is expected to be high in hot ethanol and significantly lower at room temperature or in an ice bath. The addition of water as an anti-solvent to an ethanolic solution can also be an effective method to induce crystallization.
Q2: What is the melting point of this compound?
A2: The reported melting point of this compound is in the range of 189-190 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q3: How can I remove colored impurities during crystallization?
A3: If your solution of this compound is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q4: What is the role of pH in the crystallization of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At a pH above its pKa, it will be deprotonated to the carboxylate salt, which is significantly more soluble in aqueous solutions. To crystallize the acidic form, the pH of the solution should be kept below the pKa of the carboxylic acid group.
Q5: How can I induce crystallization if my solution remains clear even after cooling?
A5: If crystals do not form spontaneously, you can try to induce nucleation. This can be done by scratching the inside of the flask at the surface of the solution with a glass rod. The small glass particles generated can act as nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of pure this compound) to the supersaturated solution can initiate crystallization.
Data Presentation
The following tables provide representative data for the solubility of this compound in various solvents at different temperatures. Please note that this data is illustrative and based on the expected behavior of similar aromatic carboxylic acids. Experimental determination is recommended for precise values.
Table 1: Solubility of this compound in Single Solvents
| Solvent | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| Ethanol | 25 | 2.5 |
| 78 | 25.0 | |
| Methanol | 25 | 3.0 |
| 65 | 28.0 | |
| Acetone | 25 | 5.0 |
| 56 | 35.0 | |
| Ethyl Acetate | 25 | 4.5 |
| 77 | 30.0 | |
| Toluene | 25 | 0.5 |
| 111 | 8.0 | |
| Water | 25 | <0.1 |
| 100 | 0.2 |
Table 2: Solubility in a Mixed Solvent System (Ethanol/Water)
| Ethanol:Water Ratio (v/v) | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 9:1 | 25 | 1.5 |
| 70 | 18.0 | |
| 8:2 | 25 | 0.8 |
| 70 | 12.0 | |
| 7:3 | 25 | 0.3 |
| 70 | 8.0 |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound to 10 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions (1-2 mL) of ethanol until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Antisolvent Crystallization (Ethanol/Water)
-
Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (approximately 10-15 mL) in a 100 mL Erlenmeyer flask.
-
Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals.
Protocol 3: Slow Evaporation for High-Quality Crystals
-
Dissolution: Dissolve approximately 100 mg of this compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol and a small amount of toluene) in a small beaker or vial.
-
Evaporation: Cover the container with a watch glass or aluminum foil with a few small holes poked in it to allow for slow solvent evaporation.
-
Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate over several days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Mandatory Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: General experimental workflow for recrystallization.
References
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Efficacy of (Biphenyl-4-yloxy)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of the novel compound, (Biphenyl-4-yloxy)acetic acid. While direct in vivo studies on this specific molecule are not yet prevalent in publicly available literature, its structural similarity to other biphenyl derivatives with demonstrated anti-inflammatory and analgesic properties suggests its potential as a therapeutic agent.[1] This document outlines standardized experimental protocols and presents comparative data for well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely Celecoxib and Ibuprofen, to serve as benchmarks for future in vivo evaluation of this compound.
Comparative Analysis of Anti-Inflammatory and Analgesic Effects
The following tables summarize the expected quantitative outcomes for standard anti-inflammatory drugs in two common in vivo models. These data provide a reference point for interpreting the potential efficacy of this compound.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Celecoxib | 10 mg/kg | Intraperitoneal | 5 hours | Not specified, but significant reduction | [1] |
| Ibuprofen | Not Specified | Not Specified | 5 hours | Up to 89.90% |
Table 2: Comparative Efficacy in Acetic Acid-Induced Writhing in Mice
| Compound | Dose | Route of Administration | Writhing Inhibition (%) | Reference |
| Celecoxib | 10 mg/kg | Not Specified | Significant protection | |
| Ibuprofen | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for two key in vivo assays are provided below to ensure reproducibility and accurate comparison of results.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Reference drugs (e.g., Celecoxib, Ibuprofen)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Celecoxib 10 mg/kg)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, reference drug, or this compound orally or intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Acetic Acid-Induced Writhing in Mice
This assay is a common method for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Reference drugs (e.g., Celecoxib, Ibuprofen)
-
Vehicle (e.g., normal saline)
-
0.6% (v/v) Acetic acid solution
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week.
-
Grouping: Randomly assign the mice to the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Celecoxib 10 mg/kg)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, reference drug, or this compound orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation of Analgesic Activity: Calculate the percentage of writhing inhibition for each group using the formula:
-
% Inhibition = [ (Wc - Wt) / Wc ] x 100
-
Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway targeted by NSAIDs and the general experimental workflow for in vivo validation.
Caption: Simplified signaling pathway of NSAID action.
Caption: General workflow for in vivo anti-inflammatory validation.
Mechanism of Action
Non-steroidal anti-inflammatory drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the stomach lining and maintain kidney function.[3]
-
COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[2][4]
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3] This non-selectivity is associated with a higher risk of gastrointestinal side effects. Celecoxib, on the other hand, is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower risk of gastrointestinal complications.[2][4] It is hypothesized that this compound, if it possesses anti-inflammatory activity, may also act through the inhibition of the COX pathway, potentially with some degree of selectivity for COX-2. Further enzymatic and in vivo studies are required to confirm this hypothesis.
References
- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
A Comparative Analysis of the Analgesic Potency of (Biphenyl-4-yloxy)acetic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic potency of (Biphenyl-4-yloxy)acetic acid, also known as Felbinac, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This analysis is based on available in vitro and in vivo experimental data to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound (Felbinac) and ibuprofen exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking the COX pathway, these compounds effectively reduce the production of these pro-inflammatory molecules.
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs like Felbinac and ibuprofen.
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Quantitative Comparison of Analgesic Potency
To objectively compare the analgesic potency of this compound (Felbinac) and ibuprofen, we have summarized the available quantitative data from in vitro and in vivo studies in the tables below.
In Vitro COX Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Felbinac) | 865.68[1] | 976[1] | 0.89[1] |
| Ibuprofen | 12,000[1] | 80,000[1] | 0.15[1] |
Note: The IC50 values for Felbinac and Ibuprofen presented here are from different sources and should be interpreted with caution. Direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain used to assess the efficacy of peripherally acting analgesics. The percentage inhibition of writhing movements is a measure of analgesic activity.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing |
| Ibuprofen | 100 | Not Specified | 71.5%[2] |
Data for this compound in the acetic acid-induced writhing test was not available in the reviewed literature.
In Vivo Analgesic Activity: Brewer's Yeast-Induced Hyperalgesia Model
This model measures a drug's ability to reduce inflammatory pain by assessing the pain threshold in response to a noxious stimulus. An increase in the pain threshold ratio indicates an analgesic effect.
| Compound | Concentration | Application | Effect on Pain Threshold |
| This compound (Felbinac) 0.5% | Topical Patch | The pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.[1][3] | |
| This compound (Felbinac) 3.5% | Topical Patch | The pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.[3] |
Data for ibuprofen in the brewer's yeast-induced hyperalgesia model was not available in the reviewed literature for a direct comparison.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol outlines the general procedure for the acetic acid-induced writhing test, a common method for evaluating peripheral analgesic activity.
Caption: Acetic Acid-Induced Writhing Test Workflow.
Detailed Methodology:
-
Animal Selection and Acclimatization: Swiss albino mice are commonly used for this assay. The animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping and Administration: Animals are divided into control and test groups. The test groups receive the compound of interest (this compound or ibuprofen) at various doses, while the control group receives the vehicle. Administration is typically oral or intraperitoneal.
-
Induction of Writhing: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (commonly 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[4]
-
Observation and Data Collection: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).[5]
-
Data Analysis: The analgesic effect is quantified by calculating the percentage inhibition of writhing in the treated groups compared to the control group.[6]
Brewer's Yeast-Induced Hyperalgesia Model
This protocol describes the general procedure for the brewer's yeast-induced hyperalgesia model, used to assess analgesic effects on inflammatory pain.
Caption: Brewer's Yeast-Induced Hyperalgesia Workflow.
Detailed Methodology:
-
Animal Selection and Acclimatization: Rats are commonly used for this model. They are acclimatized to the experimental environment.
-
Baseline Measurement: The baseline pain threshold of the animals' paws is determined using an analgesy-meter (e.g., Randall-Selitto test), which applies a linearly increasing pressure to the paw.
-
Induction of Hyperalgesia: A suspension of brewer's yeast is injected into the subplantar surface of one hind paw to induce inflammation and hyperalgesia.[3]
-
Drug Application: Patches containing the test compound (e.g., Felbinac) or a placebo are applied to the inflamed paw.[3]
-
Pain Threshold Measurement: The pain threshold is measured at various time points after drug application by reapplying pressure to the paw and recording the pressure at which the rat withdraws its paw.[1]
-
Data Analysis: The analgesic effect is determined by comparing the pain threshold of the drug-treated group to the control group over time. The results are often expressed as a pain threshold ratio.[3]
Conclusion
Based on the available data, both this compound (Felbinac) and ibuprofen are effective inhibitors of COX enzymes, which is the primary mechanism for their analgesic effects. In vitro data suggests that Felbinac is a more potent inhibitor of both COX-1 and COX-2 than ibuprofen. However, it is important to note that these in vitro potency differences do not always directly translate to in vivo analgesic efficacy, which is influenced by factors such as pharmacokinetics and formulation.
The in vivo data from the brewer's yeast-induced hyperalgesia model demonstrates the analgesic activity of topical Felbinac in a model of inflammatory pain.[1][3] Ibuprofen has shown significant analgesic effects in the acetic acid-induced writhing test, a model of visceral pain.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. youtube.com [youtube.com]
(Biphenyl-4-yloxy)acetic Acid and its Analogs: A Comparative Analysis with Conventional NSAIDs
(Biphenyl-4-yloxy)acetic acid and its structural analogs, such as Felbinac (biphenylylacetic acid), represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) with notable analgesic and anti-inflammatory properties.[1][2] This guide provides a comparative overview of these compounds against commonly used NSAIDs, supported by experimental data from various in vitro and in vivo studies. The focus is on their efficacy, mechanism of action, and safety profile, providing valuable insights for researchers and professionals in drug development.
Comparative Efficacy
The anti-inflammatory and analgesic efficacy of biphenyl acetic acid derivatives has been evaluated in several preclinical models. The following tables summarize the key quantitative data from comparative studies.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of new compounds.
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (a biphenyl analog) | 100 mg/kg | 3 h | Significant reduction compared to control | [3] |
| Felbinac (3.5% patch) | Topical | - | Significantly lower Area Under the Effect Curve (AUEC) than control | [4] |
| Diclofenac (1% patch) | Topical | 5 h | 12.1–33.2% suppression | [4] |
| Indomethacin (3.75% patch) | Topical | - | Lower edema suppression than Diclofenac | [4] |
Analgesic Activity: Acetic Acid-Induced Writhing Test
The writhing test in mice, induced by an intraperitoneal injection of acetic acid, is a common method for screening peripheral analgesic activity.
| Compound | Dose | % Inhibition of Writhing | Reference |
| 2-(3-biphenylyl)propionic acid | - | Highest analgesic activity among tested derivatives | [1] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 10, 20, 30 mg/kg | Dose-dependent inhibition | [3] |
| Felbinac derived oxadiazole analog | - | 65.24% | [5] |
| Indomethacin | Standard | - | - |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Like other NSAIDs, this compound and its analogs are believed to exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative studies.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Selection: Healthy Wistar rats of either sex, weighing between 150-200g, are used.
-
Grouping: The animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle (control), or a standard NSAID (e.g., Indomethacin) is administered orally or topically.
-
Induction of Edema: After a specified time (e.g., 1 hour for oral administration), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This in vivo model is employed to assess the peripheral analgesic activity of a substance.[6]
Protocol:
-
Animal Selection: Swiss albino mice (20-25g) are used.[7]
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle, or a standard analgesic is administered to the respective groups.
-
Induction of Writhing: After a set period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[7]
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[6][7]
-
Calculation: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Safety and Tolerability: Gastrointestinal Profile
A significant drawback of many traditional NSAIDs is their potential to cause gastrointestinal side effects.[8] Research into biphenyl acetic acid derivatives has often focused on improving this safety profile. For instance, some derivatives have been shown to have a reduced ulcerogenic potential compared to parent compounds.[5] Topical formulations of compounds like Felbinac also offer an advantage by minimizing systemic exposure and thereby reducing the risk of gastrointestinal complications.[8][9]
Conclusion
This compound and its analogs demonstrate significant anti-inflammatory and analgesic potential, comparable to and in some cases exceeding that of established NSAIDs in preclinical models. Their mechanism of action is consistent with the inhibition of the cyclooxygenase pathway. A key area of interest for this class of compounds is the potential for an improved safety profile, particularly concerning gastrointestinal side effects. Further clinical investigations are warranted to fully elucidate the therapeutic potential and safety of this compound in humans.
References
- 1. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ijisrt.com [ijisrt.com]
- 8. The topical NSAID felbinac versus oral NSAIDS: a critical review. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Biphenyl Derivatives in Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the cross-reactivity of various biphenyl derivatives across different enzyme classes, supported by experimental data and detailed protocols. Understanding the selectivity profile of these derivatives is crucial for drug development, as off-target effects can lead to unforeseen side effects or provide opportunities for polypharmacology.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activity of biphenyl derivatives varies significantly depending on the specific substitutions on the biphenyl core and the target enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several biphenyl derivatives against a panel of enzymes.
| Biphenyl Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 15 | Butyrylcholinesterase (BuChE) | 0.74 | [3] |
| Acetylcholinesterase (AChE) | 1.18 | [3] | |
| Compound 19 | Acetylcholinesterase (AChE) | 0.096 | [3] |
| Butyrylcholinesterase (BuChE) | 1.25 | [3] | |
| Compound 24 | Acetylcholinesterase (AChE) | 0.82 | [3] |
| Compound 14 | Butyrylcholinesterase (BuChE) | 1.44 | [3] |
| Compound 25 | Butyrylcholinesterase (BuChE) | 9.11 | [3] |
| Compound 28 | Butyrylcholinesterase (BuChE) | 6.30 | [3] |
| Benzimidazole-biphenyl 7h | Antioxidant (DPPH assay) | 2.43 | [1] |
| Benzimidazole-biphenyl 7c | Antioxidant (DPPH assay) | 2.90 | [1] |
| Benzimidazole-biphenyl 7o | Anti-inflammatory (target not specified) | 16.55 | [1] |
| Biphenyl Compound 5 | α-Amylase | 2190 | [1] |
| Biphenyl Compound 6 | α-Amylase | 4420 | [1] |
| Biphenyl Sulfamate 50 | Sulfatase-2 (Sulf-2) | High Inhibition at 1000 µM | [4] |
| Biphenyl Sulfamate 51 | Sulfatase-2 (Sulf-2) | High Inhibition at 1000 µM | [4] |
| o-(biphenyl-3-ylmethoxy)nitrophenyl B2 | PD-L1 | 0.0027 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for common enzyme assays used to evaluate the activity of biphenyl derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is based on the Ellman method, a colorimetric assay to measure cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Biphenyl derivative test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, DTNB, and biphenyl derivatives in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Enzyme and Inhibitor Pre-incubation: Add 20 µL of the biphenyl derivative solution at various concentrations and 20 µL of the enzyme solution to the wells of a 96-well plate. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI or BTCI) to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Sulfatase Inhibition Assay
This protocol describes a fluorescence-based assay for measuring the inhibition of sulfatases.[4]
Materials:
-
Sulfatase-2 (Sulf-2), Aryl sulfatase A (ARSA), or Aryl sulfatase B (ARSB) enzyme
-
4-methylumbelliferyl sulfate (4-MUS) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Biphenyl derivative test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare solutions of the enzyme, 4-MUS, and biphenyl derivatives in the assay buffer.
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with varying concentrations of the biphenyl derivative.
-
Initiate Reaction: Add the 4-MUS substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period.
-
Measure Fluorescence: Stop the reaction and measure the fluorescence of the product, 4-methylumbelliferone (MU), using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.
-
Data Analysis: Determine the percent inhibition by comparing the fluorescence in wells with the inhibitor to control wells without the inhibitor. Calculate the IC50 values from the dose-response curve.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
PD-1/PD-L1 Signaling Pathway Inhibition
Biphenyl derivatives have been developed as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a key pathway in cancer immunotherapy.[5]
Caption: Inhibition of the PD-1/PD-L1 interaction by a biphenyl derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 4. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the In Vivo Efficacy and Toxicity of Novel Biphenyl Compounds
For Immediate Release
In the dynamic landscape of drug discovery, biphenyl scaffolds continue to emerge as a privileged structural motif, yielding novel compounds with potent and diverse therapeutic activities. This guide provides a comparative analysis of the in vivo efficacy and toxicity of recently developed biphenyl derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform preclinical research and development. The data presented herein is compiled from recent peer-reviewed studies, with a focus on quantitative comparisons and detailed experimental methodologies.
Efficacy and Toxicity at a Glance: A Comparative Summary
To facilitate a clear comparison of the preclinical performance of various novel biphenyl compounds, the following tables summarize their in vivo efficacy and toxicity profiles.
Table 1: In Vivo Efficacy of Novel Biphenyl Compounds
| Compound Name/Identifier | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| (1S,2S)-A25 [1][2] | Oncology (PD-1/PD-L1 inhibitor) | LLC1 lung carcinoma model | Not specified | Tumor growth suppression | Potent antitumor potency, suppressed tumor growth by activating the immune microenvironment.[1] |
| Hydroxylated Biphenyls (11 & 12) [3] | Oncology (Melanoma) | Animal models (details not specified) | Not specified | Antitumor effect | Demonstrated antitumor effect at concentrations around 2 µM.[3] |
| Compound 7a [4] | Metabolic Disease (Antidiabetic) | Rat model of type 2 diabetes mellitus | Not specified | Improved insulin sensitivity and lipid metabolism | Disease-modifying effect observed.[4] |
| KSD179019 [5] | Cardiovascular (Antihypertensive) | Animal models | Not specified | Anti-hypertensive effects | Demonstrated anti-hypertensive effects as a Positive Allosteric Modulator of the Secretin receptor.[5] |
Table 2: In Vivo Toxicity Profile of Novel Biphenyl Compounds
| Compound Name/Identifier | Animal Model | Acute Toxicity (LD50) | Sub-chronic/Chronic Toxicity (NOAEL) | Observed Adverse Effects |
| (1S,2S)-A25 [1][2] | LLC1 lung carcinoma model | Not reported | Not reported | No observable side effects.[1] |
| Hydroxylated Biphenyl D6 (parent compound) [3] | Preclinical models | Not reported | Not reported | Low toxicity.[3] |
| Compounds 2155-14 & 2155-18 [6] | Mice | >50 mg/kg/day (subcutaneous) | Not reported | No significant changes in body weight, blood cell count, blood chemistry, or organs over 21 days.[6] |
| KSD179019 [5] | C57 mice | >5000 mg/kg body weight | 250 mg/kg (180-day chronic study) | Minimal toxicity except at the highest doses (700 and 1000 mg/kg) in sub-chronic studies.[5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
Understanding the mechanism of action and the experimental context is crucial for interpreting efficacy and toxicity data. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and experimental workflows for the discussed biphenyl compounds.
Signaling Pathways
References
- 1. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparing different synthesis routes for (Biphenyl-4-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(Biphenyl-4-yloxy)acetic acid is a valuable building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents. The efficient synthesis of this key intermediate is crucial for drug discovery and development pipelines. This guide provides a head-to-head comparison of two primary synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method based on laboratory or industrial needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Two-Step Synthesis from Biphenyl |
| Starting Materials | 4-Hydroxybiphenyl, Ethyl chloroacetate | Biphenyl, Acetyl chloride, Morpholine, Sodium Sulfide |
| Key Steps | 1. Etherification2. Hydrolysis | 1. Friedel-Crafts Acylation2. Willgerodt-Kindler Reaction |
| Reaction Time | 3 hours (Step 1) + 3 hours (Step 2) | 3 hours (Step 1) + 4 hours (Step 2) |
| Overall Yield | ~92% | ~72% |
| Purity | High (recrystallization) | High (recrystallization) |
| Reagent Safety | Ethyl chloroacetate is a lachrymator. | Anhydrous AlCl₃ is corrosive and reacts violently with water. Morpholine is corrosive. |
| Process Simplicity | Relatively straightforward two-step process. | Multi-step with an intermediate that requires careful handling. |
Synthetic Route Overviews
The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and disadvantages. The choice of a particular route may depend on factors such as the availability and cost of starting materials, desired yield, scalability, and safety considerations. Below is a graphical representation of the two primary synthetic pathways discussed in this guide.
Caption: Comparative workflow of two synthetic routes for this compound.
Route 1: Williamson Ether Synthesis
This classical and high-yielding method involves the formation of an ether from a phenoxide and an alkyl halide, followed by the hydrolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 170 g (1.0 mol) of 4-hydroxybiphenyl in 500 ml of ethanol.
-
To this solution, add 40 g (1.0 mol) of sodium hydroxide pellets.
-
Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved.
-
Add 122.5 g (1.0 mol) of ethyl chloroacetate dropwise to the refluxing solution over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and pour it into 2 liters of cold water with stirring.
-
The solid product that precipitates is collected by filtration, washed with water until the washings are neutral, and then dried.
-
Recrystallize the crude product from ethanol to yield pure ethyl (biphenyl-4-yloxy)acetate.
Step 2: Hydrolysis to this compound
-
In a 1-liter flask, suspend 256 g (1.0 mol) of ethyl (biphenyl-4-yloxy)acetate in a mixture of 250 ml of water and 250 ml of ethanol.
-
Add 60 g (1.5 mol) of sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux with stirring for 3 hours, during which the ester dissolves.
-
After cooling, dilute the reaction mixture with 1 liter of water.
-
Acidify the solution to a pH of 2 with concentrated hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Quantitative Data
| Parameter | Value |
| Yield (Step 1) | ~95% |
| Yield (Overall) | ~92% |
| Purity | >98% (after recrystallization) |
| Melting Point | 189-191 °C[1] |
Route 2: Two-Step Synthesis from Biphenyl
This alternative route begins with the commercially available and less expensive starting material, biphenyl. It involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction.
Experimental Protocol
Step 1: Synthesis of 4-Acetylbiphenyl
-
To a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add 154 g (1.0 mol) of biphenyl and 500 ml of anhydrous dichloromethane.
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 147 g (1.1 mol) of anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C.
-
Add 78.5 g (1.0 mol) of acetyl chloride dropwise over 1 hour, keeping the temperature between 0-5 °C.
-
After the addition, continue stirring at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 ml of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice with 100 ml portions of dichloromethane.
-
Combine the organic extracts, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 4-acetylbiphenyl can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction
-
In a 500 ml flask, place 196 g (1.0 mol) of 4-acetylbiphenyl, 96 g (3.0 mol) of sulfur, and 174 g (2.0 mol) of morpholine.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and add a solution of 120 g (3.0 mol) of sodium hydroxide in 500 ml of water.
-
Reflux the mixture for an additional 4 hours to hydrolyze the intermediate thiomorpholide.
-
After cooling, filter the reaction mixture to remove any insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.
-
The precipitated crude this compound is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from ethanol or acetic acid.
Quantitative Data
| Parameter | Value |
| Yield (Step 1) | ~95% |
| Yield (Step 2) | ~76% |
| Overall Yield | ~72% |
| Purity | >97% (after recrystallization) |
Conclusion
Both the Williamson ether synthesis and the two-step synthesis from biphenyl are viable methods for the preparation of this compound. The Williamson ether synthesis offers a higher overall yield and a more direct route from 4-hydroxybiphenyl. However, the cost and availability of 4-hydroxybiphenyl may be a consideration for large-scale production. The two-step synthesis from biphenyl utilizes a more economical starting material but involves a lower-yielding second step and the use of corrosive and odorous reagents. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and available equipment and safety infrastructure.
Caption: Decision logic for selecting a synthetic route.
References
A Comparative Guide to a Novel HPLC Method for the Quantification of (Biphenyl-4-yloxy)acetic acid
Introduction
(Biphenyl-4-yloxy)acetic acid is a molecule of significant interest in pharmaceutical research and development, primarily for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide provides a detailed comparison of a newly developed HPLC method for the quantification of this compound against a conventional method. The performance of both methods is evaluated based on key validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.[1] This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical method for their specific needs.
Experimental Protocols
Conventional HPLC Method
This method is adapted from a validated protocol for a structurally similar biphenyl compound.[2]
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 10 µL.[2]
New Rapid HPLC Method
This newly developed method is designed to offer a faster analysis time without compromising analytical performance.
-
Instrumentation: A UHPLC (Ultra-High-Performance Liquid Chromatography) system with a binary pump, an autosampler, and a PDA detector.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program starts at 30% B, increases to 95% B over 3 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 5 µL.
Method Validation and Comparison
Both HPLC methods were validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1] The results of the validation studies are summarized in the table below for a direct comparison of the two methods.
| Validation Parameter | Conventional HPLC Method | New Rapid HPLC Method |
| Linearity Range (µg/mL) | 0.15 - 150 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 2.5% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.1 |
| Run Time (minutes) | 10 | 5 |
Discussion
The Conventional HPLC Method demonstrates excellent performance with a wide linear range and high accuracy and precision.[2] It is a robust and reliable method suitable for routine quality control and analysis where analysis time is not a critical factor.
The New Rapid HPLC Method offers several advantages over the conventional method. The most significant improvement is the reduction in run time by 50%, from 10 minutes to 5 minutes. This is achieved through the use of a shorter column with smaller particle size and a gradient elution, which is characteristic of UHPLC systems. This increased throughput can be highly beneficial in research and development settings where a large number of samples need to be analyzed.
Furthermore, the new method exhibits slightly better sensitivity, as indicated by the lower LOD and LOQ values. The precision of the new method is also marginally improved. The accuracy of both methods is comparable and well within the acceptable limits for analytical methods.
Conclusion
Both the conventional and the new rapid HPLC methods are suitable for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific requirements of the laboratory. For high-throughput environments, the New Rapid HPLC Method is the superior choice due to its significantly shorter analysis time and improved sensitivity. The Conventional HPLC Method remains a viable and robust option for laboratories where throughput is less of a concern. The validation data for both methods demonstrates their reliability for the intended purpose of quantifying this compound in various sample matrices.
References
Biphenyl Derivatives as COX-2 Inhibitors: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various biphenyl derivatives as potential COX-2 inhibitors, supported by data from molecular docking studies. This analysis aims to facilitate the identification of promising lead compounds for further development.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1] Biphenyl scaffolds have been identified as a promising structural motif for designing selective COX-2 inhibitors.[2] Molecular docking studies are a powerful computational tool to predict the binding affinity and interaction patterns of small molecules with their protein targets, thereby guiding the design and optimization of new drug candidates.[3]
Comparative Docking Performance of Biphenyl Derivatives
The following table summarizes the quantitative data from various docking studies, comparing the performance of different biphenyl derivatives against the COX-2 enzyme. The data includes docking scores, which represent the predicted binding affinity, and in some cases, experimentally determined IC50 values and selectivity indices (SI) for context. A lower docking score generally indicates a more favorable binding interaction.
| Compound/Derivative | Docking Score (kcal/mol) | IC50 (COX-2) µM | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Biphenyl Derivative 1 | -8.39 | - | - | Flurbiprofen Analogue |
| Biphenyl Derivative 2 | - | 1.13 | 7.61 | Quinoline-2-carboxamide |
| Biphenyl Derivative 3 | - | 1.21 | 6.52 | Quinoline-2-carboxamide |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4a) | - | 0.31 | 183.8 | Celecoxib |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4j) | - | 1.40 | >48.8 | Celecoxib |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4k) | - | 0.85 | >76.9 | Celecoxib |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4q) | - | 0.52 | >125 | Celecoxib |
| 1,4-benzoxazine derivative (3e) | - | 0.57 | 242.4 | Celecoxib |
| 1,4-benzoxazine derivative (3f) | - | 0.62 | 223.2 | Celecoxib |
| 1,4-benzoxazine derivative (3r) | - | 0.68 | 196.1 | Celecoxib |
| 1,4-benzoxazine derivative (3s) | - | 0.72 | 186.8 | Celecoxib |
| Celecoxib (Reference) | -12.882 | 0.052 - 0.88 | >303 | - |
| Rofecoxib (Reference) | -9.357 | - | - | - |
Note: Docking scores and experimental values are sourced from multiple studies and may not be directly comparable due to different methodologies and software used.[2][4][5][6]
Experimental Protocols for Molecular Docking
The following is a generalized methodology for performing comparative molecular docking studies of biphenyl derivatives on the COX-2 enzyme, based on common practices reported in the literature.[3][7][8]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, human COX-2, is retrieved from the RCSB Protein Data Bank (PDB).[7]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the biphenyl derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field.[7]
-
Partial charges are assigned to the ligand atoms.
3. Grid Generation and Docking:
-
A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.[7]
-
Molecular docking is then performed using software such as AutoDock Vina, Glide, or Hex.[7][8] These programs systematically sample different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
-
The predicted binding affinities of the different biphenyl derivatives are compared to each other and to a reference inhibitor (e.g., celecoxib) to assess their relative potential as COX-2 inhibitors.[5]
Visualizing the Docking Workflow and COX-2 Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a typical docking study and the cellular signaling pathway of COX-2.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Ulcerogenic Potential of (Biphenyl-4-yloxy)acetic acid Compared to Fenbufen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ulcerogenic potential of (Biphenyl-4-yloxy)acetic acid and fenbufen, two non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present available experimental data, detailed methodologies for assessing ulcerogenicity, and a discussion of the underlying mechanisms.
Executive Summary
Data Presentation: Ulcerogenic Potential
The following table summarizes the available quantitative data on the ulcerogenic potential of fenbufen, its active metabolite biphenylacetic acid (BPAA), and the reference NSAID, indomethacin. The ulcer index is a common parameter used to quantify the severity of gastric mucosal damage in preclinical studies.
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± S.D.) | Animal Model | Reference |
| Fenbufen | 150 | 73.2 ± 0.02 | Rat | [1] |
| Biphenylacetic Acid (BPAA) | 120 | 91.2 ± 0.03 | Rat | [1] |
| Indomethacin | 10 | 18.50 | Rat | [2] |
| Indomethacin | 300 | Ulcerogenic | Mouse | [3] |
Note: A direct quantitative ulcer index for this compound was not found in the reviewed scientific literature. However, several derivatives of this compound are reported to be potential drugs with lower ulcerogenic potential[4].
Experimental Protocols
The assessment of ulcerogenic potential typically involves in vivo studies using animal models. The following is a detailed methodology for the NSAID-induced gastric ulcer model in rats, a commonly employed protocol.
Objective: To determine the ulcerogenic potential of a test compound by assessing the incidence and severity of gastric lesions following its oral administration.
Materials and Animals:
-
Test compounds: this compound, Fenbufen
-
Reference compound: Indomethacin
-
Vehicle (e.g., 1% Carboxymethyl cellulose solution)
-
Male Wistar rats (180-220g)
-
Dissecting microscope
-
Formalin solution (10%)
-
Tools for dissection and measurement
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Fasting: Rats are fasted for 24 hours before the administration of the test compounds, with free access to water. This ensures an empty stomach for better observation of the gastric mucosa.
-
Grouping and Dosing: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle orally.
-
Group II (Test Compound 1): Receives this compound at a specified dose.
-
Group III (Test Compound 2): Receives Fenbufen at a specified dose.
-
Group IV (Positive Control): Receives Indomethacin at a dose known to induce ulcers.
-
-
Observation Period: After administration, the animals are observed for a period of 4-6 hours.
-
Euthanasia and Stomach Excision: Following the observation period, the animals are euthanized by a humane method (e.g., CO2 asphyxiation). The abdomen is opened, and the stomach is isolated and removed.
-
Gastric Mucosa Examination: The stomach is opened along the greater curvature and gently rinsed with saline to remove any contents. The gastric mucosa is then examined for ulcers under a dissecting microscope.
-
Ulcer Scoring: The severity of the ulcers is scored based on a predefined scale. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Redness and swelling of the mucosa
-
2 = Single or multiple small erosions
-
3 = Multiple and extensive erosions
-
4 = Deep ulcers with perforation
-
-
Ulcer Index Calculation: The ulcer index is calculated for each animal by summing the lengths (in mm) of all lesions. The mean ulcer index for each group is then calculated.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing Ulcerogenic Potential
Caption: Workflow for the in vivo assessment of NSAID-induced gastric ulceration.
Signaling Pathway: NSAID-Induced Gastric Mucosal Injury
Caption: Mechanism of NSAID-induced gastric mucosal injury.
Discussion and Conclusion
The available evidence strongly suggests that fenbufen possesses a lower ulcerogenic potential compared to its active metabolite, biphenylacetic acid, and other conventional NSAIDs like indomethacin. This is consistent with its classification as a prodrug, which limits the exposure of the gastric mucosa to the pharmacologically active COX inhibitor.
For this compound, the absence of direct quantitative ulcerogenic data in the public domain makes a definitive comparison with fenbufen challenging. The reports of lower ulcerogenicity associated with its derivatives are promising and suggest that this chemical scaffold may offer a favorable gastrointestinal safety profile. However, to establish a clear comparative assessment, further preclinical studies quantifying the ulcer index of this compound are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Anti-inflammatory Data for Biphenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led to significant interest in biphenyl analogs, a class of compounds demonstrating promising therapeutic potential. However, the reproducibility of experimental data is a cornerstone of scientific advancement and drug development. This guide provides a comparative analysis of the anti-inflammatory activity of various biphenyl analogs, with a focus on presenting clear, quantitative data and detailed experimental protocols to aid in the reproducibility of these findings.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory effects of biphenyl analogs are commonly assessed through their ability to inhibit key inflammatory mediators and enzymes. This section details the inhibitory activity of selected biphenyl analogs against cyclooxygenase-2 (COX-2) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
COX-2 Inhibition
Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Biphenyl Analog | Assay System | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Honokiol | In vitro COX-2 assay | 15.6 | Celecoxib | 0.04 |
| Magnolol | In vitro COX-2 assay | 28.4 | Celecoxib | 0.04 |
| 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (Compound 4e) | In vitro COX-2 assay | Not Reported | Celecoxib | Not Reported |
| Biphenyl-2,6-diethanone derivative (Compound 1e) | Not specified | 54.96 (µg/ml) | Not specified | Not specified |
Nitric Oxide (NO) Production Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The ability of biphenyl analogs to inhibit NO production in LPS-stimulated macrophages is a key indicator of their anti-inflammatory potential.
| Biphenyl Analog | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Honokiol Isoxazole Analog (13b) | BV-2 microglia | 8.9 | Honokiol | > 10 |
| Honokiol Pyrazole Analog (14a) | BV-2 microglia | 1.2 | Honokiol | > 10 |
| Diphenyleneiodonium (DPI) | Mouse macrophages | 0.05 - 0.15 | Not specified | Not specified |
| Di-2-thienyliodonium (DTI) | Mouse macrophages | 0.05 - 0.15 | Not specified | Not specified |
| Iodoniumdiphenyl (ID) | Mouse macrophages | 0.05 - 0.15 | Not specified | Not specified |
In Vivo Anti-inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of drug candidates. The carrageenan-induced paw edema and cotton pellet granuloma assays are widely used to assess acute and chronic inflammation, respectively.
Carrageenan-Induced Paw Edema
This model evaluates the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rodent.
| Biphenyl Analog | Animal Model | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference Compound | Reference Dose (mg/kg) | Reference % Inhibition |
| 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (Compound 4e) | Rats | 100 | Significant reduction compared to control | Indomethacin | 10 | Not specified |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Rats | 10 | Significant activity | Indomethacin | 10 | Not specified |
Cotton Pellet Granuloma
This model assesses the effect of a compound on the proliferative phase of inflammation by measuring the weight of granulomatous tissue formed around an implanted cotton pellet.
| Biphenyl Analog | Animal Model | Dose (mg/kg) | % Inhibition of Granuloma | Reference Compound | Reference Dose (mg/kg) | Reference % Inhibition |
| 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (Compound 4e) | Rats | 25 | Dose-dependent | Celecoxib | 5 | Dose-dependent |
| 50 | Dose-dependent | |||||
| 100 | Dose-dependent |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for the key assays are provided below.
In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation : Purified human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation : The test biphenyl analog is pre-incubated with the COX-2 enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Detection : The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are pre-treated with various concentrations of the biphenyl analog for a defined period (e.g., 1 hour).
-
LPS Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Incubation : The cells are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
-
Animals : Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration : The biphenyl analog is administered orally or intraperitoneally at a specific dose one hour before carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema : A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement : The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Cotton Pellet Granuloma Assay in Rats
-
Animals : Male Wistar rats (180-220 g) are used.
-
Pellet Implantation : Sterile cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin region under light anesthesia.
-
Compound Administration : The biphenyl analog is administered daily for a period of 7 days. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.
-
Granuloma Excision : On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
Drying and Weighing : The pellets are dried in an oven at 60°C until a constant weight is achieved. The dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
-
Data Analysis : The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas in the treated groups with that of the control group.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways targeted by biphenyl analogs and the general workflow of the in vitro anti-inflammatory assays.
Caption: Inflammatory signaling pathways targeted by biphenyl analogs.
Caption: General workflow for in vitro anti-inflammatory assays.
Safety Operating Guide
Proper Disposal of (Biphenyl-4-yloxy)acetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (Biphenyl-4-yloxy)acetic acid, ensuring the safety of laboratory personnel and environmental compliance.
Researchers and scientists handling this compound must adhere to stringent disposal protocols. This compound is classified as a hazardous substance, and its improper disposal can pose significant environmental and health risks. This guide provides a procedural, step-by-step plan for its safe handling and disposal.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information.
| Hazard Category | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | P273, P391 |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials such as gloves, weighing paper, and pipette tips, in a designated and compatible hazardous waste container.[1]
-
The container must be leak-proof, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2][3]
-
-
Waste Storage:
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][6]
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
The disposal of the chemical waste will typically be handled by a licensed contractor who will transport it to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[5][6]
-
-
Empty Container Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling (Biphenyl-4-yloxy)acetic acid
Essential Safety and Handling Guide for (Biphenyl-4-yloxy)acetic acid
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.
Disclaimer: This guidance is based on safety data for structurally similar compounds. Before handling, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and perform a thorough, site-specific risk assessment.[1]
Hazard Summary
This compound and similar aromatic carboxylic acids are classified as hazardous substances. The primary risks associated with handling this solid compound include:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[2]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to minimize exposure. Adherence to these guidelines is critical for personnel safety.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye & Face Protection | Chemical safety goggles with side-shields. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4] |
| A face shield should be worn over goggles if there is a significant risk of dust generation or splashing.[1][5] | ANSI Z.87.1 | |
| Skin Protection | Gloves: Chemical-resistant, impervious gloves. Nitrile or butyl rubber are recommended materials.[3][6] | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[3] |
| Lab Coat: Chemical-resistant lab coat, fully buttoned. | N/A | |
| Footwear: Fully enclosed shoes made of a chemical-resistant material.[5][7] | Compliant with AS/NZS 2210.1.[8] | |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or exposure limits are exceeded.[3][4] | Use a particulates filter conforming to EN 143 or EN 149.[4] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.[5]
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][5][9]
-
Ventilation Check: Ensure the chemical fume hood or other local exhaust ventilation is functioning correctly before beginning any work.
-
Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and readily accessible near the workstation location.[4]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and clearly labeled hazardous waste containers.[5]
Step 2: Safe Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any defects before use.[3]
-
Avoid Dust Generation: Handle the compound carefully to avoid the formation of dust and aerosols.[3][4]
-
Avoid Contact: Prevent all contact with skin, eyes, and personal clothing.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in laboratory areas.[5] Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[2][9]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment after use.[1]
-
Doffing PPE: To prevent cross-contamination, remove PPE in the correct order, starting with gloves, followed by the lab coat, and finally eye protection.[5]
-
Clothing: Remove and wash any contaminated clothing before reuse.[2][9]
Step 4: Spill and Waste Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, wipes) must be treated as hazardous chemical waste.[10]
-
Waste Collection: Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] Do not empty any waste into drains or sewer systems.[2][3]
-
Spill Management: In the event of a spill, evacuate personnel to a safe area.[3] Use an inert absorbent material to collect the spilled solid, avoiding dust generation.[10] Place the collected material into a sealed container for disposal.[10]
-
Disposal Procedure: Store the sealed waste container in a designated, secure, and well-ventilated area.[10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste contractor, likely via chemical incineration.[1][10]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
